2-Methylbenzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6500. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZYRENCLPUXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060641 | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methylbenzimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000274 [mmHg] | |
| Record name | 2-Methylbenzimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
615-15-6, 30304-58-6 | |
| Record name | 2-Methylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLBENZIMIDAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 2-Methylbenzimidazole: A Technical Guide for Drug Development Professionals
An in-depth exploration of the Phillips condensation reaction between o-phenylenediamine and acetic acid, detailing reaction mechanisms, optimized experimental protocols, and quantitative analysis for the production of a key scaffold in medicinal chemistry.
The benzimidazole moiety, and specifically 2-methylbenzimidazole, represents a privileged scaffold in the field of drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties, making them a focal point for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the synthesis of this compound from the condensation of o-phenylenediamine and acetic acid, a classic example of the Phillips-Ladenburg reaction.[4][5]
Reaction Mechanism and Principles
The synthesis of this compound from o-phenylenediamine and acetic acid proceeds via a condensation reaction.[6] The fundamental principle involves the reaction of a diamine with a carboxylic acid, leading to the formation of a heterocyclic ring structure.[7] The mechanism, as illustrated below, can be summarized in the following key steps:
-
N-Acetylation: One of the amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of acetic acid. This is often facilitated by an acidic medium which protonates the carbonyl oxygen, increasing its electrophilicity.[8]
-
Intermediate Formation: This initial reaction forms an N-acylated intermediate.[8]
-
Intramolecular Cyclization: The second amino group of the intermediate then attacks the carbonyl carbon of the newly formed amide group, leading to a ring closure.[6]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic benzimidazole ring.[6]
This reaction is a versatile method for preparing various 2-substituted benzimidazoles by simply changing the carboxylic acid used.[9][10]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols and Quantitative Data
Several protocols for the synthesis of this compound from o-phenylenediamine and acetic acid have been reported, with variations in solvents, reaction conditions, and work-up procedures. The choice of methodology can significantly impact reaction time, yield, and purity of the final product.
Comparative Summary of Synthesis Protocols
| Method | Reagents & Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Method 1 | o-Phenylenediamine, 90% Acetic Acid | Water bath at 100°C for 2 hours. | 71.57 | 175 | [11] |
| Method 2 | o-Phenylenediamine, Acetic Acid, Toluene | Heating reflux for 4 hours. | 86.1 | Not Reported | [12] |
| Method 3 | o-Phenylenediamine, Acetic Acid, Water | Reflux for 45 minutes. | Not Reported | Not Reported | [6] |
| Method 4 | o-Phenylenediamine, Glacial Acetic Acid | Not specified in detail. | High | Not Reported | [7] |
| Method 5 | o-Phenylenediamine, Acetic Acid, 4N HCl | Not specified in detail. | Good | Not Reported | [8] |
Detailed Experimental Protocols
Method 1: Aqueous Synthesis [11]
-
In a 500 mL round-bottom flask, add 12.5 g of o-phenylenediamine and 11.25 g of 90% acetic acid.
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the crude product by suction filtration using a Büchner funnel.
-
Rinse the reaction flask with ice-cold water and wash the crude precipitate on the filter with ice-cold water.
-
Purify the crude product by recrystallization.
Method 2: Toluene-based Synthesis [12]
-
To a reaction vessel, add 108 g (1.0 mol) of o-phenylenediamine, 60 g (1.0 mol) of acetic acid, and 324 g of toluene.
-
Stir the mixture and heat to reflux for 4 hours.
-
After the reflux period, slowly cool the mixture to 10-15°C to induce crystallization.
-
Stir the crystalline slurry for 1 hour.
-
Collect the solid product by suction filtration and wash with 108 g of toluene.
-
Recover the toluene from the filtrate.
-
Dry the solid product under reduced pressure to obtain off-white this compound.
Characterization of this compound
Accurate characterization of the synthesized this compound is crucial for its use in drug development. Key analytical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [13] |
| Molecular Weight | 132.16 g/mol | [13] |
| Melting Point | 176-177 °C | [13] |
| Appearance | White to off-white solid powder | [12] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural confirmation.[13]
-
¹³C NMR (DMSO-d₆): Carbon NMR provides information about the carbon skeleton of the molecule.[13]
-
IR (KBr): Infrared spectroscopy helps in identifying the functional groups present. Characteristic peaks include N-H stretching (around 3385 cm⁻¹) and C-N stretching (around 1273 cm⁻¹).[11][13]
Experimental and Drug Discovery Workflow
The synthesis of this compound is the initial step in a broader drug discovery workflow. This involves further chemical modifications to create a library of derivatives, followed by extensive biological screening.
Caption: General workflow for drug discovery using this compound.
Conclusion
The synthesis of this compound via the condensation of o-phenylenediamine and acetic acid is a robust and well-established method. As demonstrated, variations in the experimental protocol can be employed to optimize yield and reaction efficiency. For researchers and professionals in drug development, a thorough understanding of this foundational synthesis is paramount. The this compound core provides a versatile platform for the generation of diverse chemical libraries, which can then be screened for a multitude of biological activities, ultimately contributing to the discovery of novel therapeutic agents.[14] The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. banglajol.info [banglajol.info]
- 8. adichemistry.com [adichemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. eijppr.com [eijppr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzimidazole
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylbenzimidazole, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies, and presents a visual representation of the compound's synthesis and applications.
Core Physicochemical Data
This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2] Its physicochemical characteristics are pivotal for its application in medicinal chemistry and materials science.
Identification and Structure
| Identifier | Value | Reference |
| IUPAC Name | 2-methyl-1H-benzimidazole | [3] |
| CAS Number | 615-15-6 | [3] |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1 | [3] |
| InChI Key | LDZYRENCLPUXAX-UHFFFAOYSA-N | [3] |
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Melting Point | 175-177 °C | |
| Boiling Point | ~339 °C (at 760 mmHg) | [4] |
| pKa | 6.19 (at 25 °C) | [1] |
| logP (calculated) | 2.2 | [3] |
| Solubility | Slightly soluble in water. Soluble in polar solvents like alcohols and acids; less soluble in non-polar solvents.[5] | [5] |
| Appearance | White to light beige crystalline powder.[1] | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
Synthesis of this compound
A common and established method for the synthesis of this compound is the condensation of o-phenylenediamine with acetic acid.[6][7]
Materials:
-
o-Phenylenediamine
-
Acetic acid (glacial)
-
10% Sodium hydroxide solution
-
Deionized water
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and a slight excess of glacial acetic acid.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline (check with pH paper).
-
Cool the mixture in an ice bath to facilitate the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold deionized water.
-
For purification, recrystallize the crude product from hot water with a small amount of activated charcoal to decolorize.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods, including capillary electrophoresis.[8]
Method: Capillary Electrophoresis
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary.
-
Buffers: A series of buffers with different pH values are prepared.
-
Procedure: a. The electrophoretic mobility of this compound is determined at various pH values. b. A plot of electrophoretic mobility versus pH is generated. c. The pKa value is determined from the inflection point of the resulting sigmoidal curve. d. To obtain the thermodynamic pKa, the measurements are performed at different ionic strengths, and the results are extrapolated to zero ionic strength.[8]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[9][10]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both n-octanol and water.
-
Shake the mixture vigorously for a predetermined period to allow for partitioning between the two phases.
-
Allow the phases to separate completely (centrifugation can be used to expedite this process).
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Determination of Solubility
The solubility of this compound can be determined by the equilibrium solubility method.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, buffer of specific pH)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at that temperature.
Synthesis and Applications of this compound
This compound is a versatile precursor for a variety of compounds with significant biological activities. The following diagram illustrates its synthesis from o-phenylenediamine and acetic acid, and its role as a key intermediate in the development of antimicrobial and anticancer agents.
Caption: Synthesis of this compound and its key applications.
Biological Context and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6] One of the notable mechanisms of action for some anticancer derivatives of this compound is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
The following diagram illustrates a simplified workflow for the in vitro screening of this compound derivatives for anticancer activity.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 615-15-6 [smolecule.com]
- 3. This compound | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methylbenzimidazole (CAS 615-15-6)
This technical guide provides a comprehensive overview of this compound (CAS 615-15-6), a key heterocyclic compound. It details its chemical and physical properties, toxicological profile, experimental protocols for its synthesis, and its pivotal role as a pharmacophore in drug discovery and materials science.
Core Properties and Data
This compound, with the molecular formula C₈H₈N₂, is a bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position.[1][2][3] It typically appears as a light beige to brown or off-white crystalline powder.[1][2][4]
Physical and Chemical Properties
The compound is stable under normal storage conditions, typically at room temperature in a dry, sealed container.[2][5][6] It is incompatible with strong oxidizing agents.[2][5]
| Property | Value | Source(s) |
| CAS Number | 615-15-6 | [1][2][3][7] |
| Molecular Formula | C₈H₈N₂ | [1][2][3][7] |
| Molecular Weight | 132.16 g/mol | [1][3][8][9] |
| Melting Point | 175-177 °C | [1][8][9][10] |
| Boiling Point | 339.4 °C at 760 mmHg | [6][9] |
| Density | ~1.11 g/cm³ (estimate) | [1][9] |
| pKa | 6.19 (at 25 °C) | [1][2][11] |
| Appearance | Light beige to brown crystalline powder | [1][2][4] |
Solubility Data
This compound's solubility is influenced by solvent polarity, temperature, and pH.[12] It is generally more soluble in polar organic solvents than in non-polar ones.
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [1][2][7][12] |
| Alcohol (Ethanol) | Soluble | [4][7][13] |
| Ether | Soluble | [4][7][13] |
| DMSO | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Benzene | Insoluble | [4] |
| Hot Water | Soluble | [4] |
| Sodium Hydroxide Solution | Soluble | [4] |
Toxicological and Safety Information
This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[3][14] It may also cause respiratory irritation.[3][5][14] Mutagenic and adverse reproductive effects have been reported in animal studies.[5]
| Hazard Class | GHS Classification | Source(s) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3][14][15] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3][14][15] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [3][14][15] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [3][14][15] |
When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][5] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[5][10]
Applications in Research and Development
This compound is a highly valued scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis : It is a crucial pharmacophore and key precursor for synthesizing a wide range of biologically active compounds, including antibacterial, antifungal, antiviral, and anthelmintic agents.[4][8][16][17] The benzimidazole structure is a privileged scaffold in drug discovery.[18][19]
-
Drug Development : The methyl group enhances lipophilicity, which can improve the bioavailability of drug candidates derived from this scaffold.[16] It serves as a building block for more complex molecules like substituted benzimidazo[1,2-a]quinolones.[4][8]
-
Materials Science : The compound is used in the synthesis of coordination polymers and exhibits corrosion inhibition properties, making it useful for protecting metal surfaces.[4][8][16]
-
Dye Manufacturing : It is also utilized in the manufacturing of dyes.[16]
Experimental Protocols
The most common synthesis of this compound is the Phillips condensation reaction. Below is a detailed protocol consolidated from established methods.[1][4][20][21]
Synthesis of this compound
This protocol describes the condensation of o-phenylenediamine with acetic acid.
Materials:
-
o-Phenylenediamine (1 mole equivalent)
-
Acetic Acid (glacial or 90%) (1.5 mole equivalent)
-
10% Sodium Hydroxide (NaOH) solution
-
Decolorizing carbon (activated charcoal)
-
Distilled water
-
Reaction flask (e.g., 500-mL round-bottom flask)
-
Water bath or heating mantle
-
Reflux condenser
-
Büchner funnel and filter paper
-
Beaker
Procedure:
-
Reaction Setup : To a round-bottom flask, add 54 g (0.5 mole) of o-phenylenediamine and 30 g (0.5 mole) of glacial acetic acid.
-
Heating : Heat the mixture in a water bath or with a heating mantle at 100°C for approximately 2 hours under reflux.[1][4][21]
-
Cooling : After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralization : Slowly add a 10% sodium hydroxide solution to the cooled mixture while stirring or swirling. Continue adding the base until the solution is slightly alkaline (check with litmus paper).[1][4][21] This will cause the crude product to precipitate.
-
Isolation : Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.[20]
-
Washing : Wash the crude product on the filter with several portions of ice-cold water to remove residual salts and base.[1][4][20]
-
Purification (Recrystallization) : a. Transfer the crude solid to a large beaker and dissolve it in a minimum amount of boiling water.[1][20] b. Add a small amount of decolorizing carbon to the hot solution and digest for 10-15 minutes to remove colored impurities.[1][20] c. Filter the hot solution to remove the carbon. d. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Collection & Drying : Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C or in a vacuum oven. The expected yield is approximately 68-85%.[1][4][20][22]
Workflows and Pathways
The following diagrams illustrate the synthesis workflow for this compound and its subsequent role in a typical drug discovery pipeline.
Caption: Synthesis workflow for this compound.
Caption: Role of this compound in a drug discovery pipeline.
While this compound itself is not a direct modulator of specific signaling pathways, its derivatives are frequently designed to inhibit key enzymes, such as protein kinases, which are critical nodes in cellular signaling.
Caption: Inhibition of a kinase pathway by benzimidazole derivatives.
References
- 1. This compound CAS#: 615-15-6 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 615-15-6 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 7. This compound | 615-15-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound 98 615-15-6 [sigmaaldrich.com]
- 9. Pharmaceutical and chemical intermediates,CAS#:615-15-6,2-甲基苯并咪唑,this compound [en.chemfish.com]
- 10. This compound 98 615-15-6 [sigmaaldrich.com]
- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. merckmillipore.com [merckmillipore.com]
- 15. docs.upra.edu [docs.upra.edu]
- 16. nbinno.com [nbinno.com]
- 17. Buy this compound | 615-15-6 [smolecule.com]
- 18. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzimidazole, a heterocyclic aromatic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural features and versatile pharmacological profile have made it a focal point for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characterization, and synthesis of this compound. Detailed experimental protocols for its characterization are provided, alongside a summary of its key quantitative data. Furthermore, this document illustrates the synthetic pathway and a significant biological signaling pathway associated with its derivatives, offering valuable insights for researchers in drug discovery and development.
Molecular Structure
This compound consists of a benzene ring fused to an imidazole ring, with a methyl group substituted at the 2-position of the imidazole moiety. The chemical formula is C₈H₈N₂ and it has a molecular weight of 132.16 g/mol .[1][2] The presence of both a hydrogen-bond donor (N-H) and acceptor (C=N) in the imidazole ring allows for the formation of intermolecular hydrogen bonds, influencing its physical properties and biological interactions.
Crystallographic Data
The solid-state structure of this compound has been elucidated by X-ray crystallography. The key bond lengths and angles provide a precise geometric description of the molecule. The benzimidazole ring system is nearly planar.
| Parameter | Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | N1–C7 | 1.37(2) |
| N2–C7 | 1.34(2) | |
| Bond Angles | N2–C7–C8 | 128(1) |
| N1–C7–C8 | 124(1) |
Data extracted from studies on benzimidazole derivatives and related structures.[3][4][5]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of the nuclei and the solvent used.
¹H NMR Spectral Data
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| DMSO-d₆ | 12.20 | s (br) | 1H, N-H |
| 7.48-7.42 | m | 2H, Ar-H (C4-H & C7-H) | |
| 7.09-7.06 | m | 2H, Ar-H (C5-H & C6-H) | |
| 2.46 | s | 3H, CH₃ | |
| CDCl₃ | 9.80 (approx.) | s (br) | 1H, N-H |
| 7.52-7.48 | m | 2H, Ar-H | |
| 7.22-7.19 | m | 2H, Ar-H | |
| 2.59 | s | 3H, CH₃ |
Data compiled from multiple sources.[6][7][8]
¹³C NMR Spectral Data
| Solvent | Chemical Shift (δ, ppm) | Assignment |
| DMSO-d₆ | 151.15 | C2 |
| 138.91 | C3a/C7a (average) | |
| 121.50 (approx.) | C4/C7 (average) | |
| 114.17 | C5/C6 (average) | |
| 14.54 | CH₃ | |
| CDCl₃ | 151.7 | C2 |
| 138.6 | C3a/C7a (average) | |
| 122.1 | C4/C7 (average) | |
| 114.6 | C5/C6 (average) | |
| 14.9 | CH₃ |
Data compiled from multiple sources.[1][6][7][9]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3185 - 3050 | Strong, Broad | N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1624 | Medium | C=N stretching |
| 1585 - 1400 | Medium to Strong | C=C aromatic ring stretching |
| 1447 | Medium | C-H bending (methyl) |
Data compiled from multiple sources.[2][7][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
| m/z | Relative Intensity | Assignment |
| 132 | High | [M]⁺ (Molecular Ion) |
| 131 | High | [M-H]⁺ |
| 104 | Low | [M-HCN-H]⁺ |
| 78 | High | [C₆H₆]⁺ |
| 63 | High | [C₅H₃]⁺ |
Data compiled from multiple sources.[7][11][12]
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. This compound typically exhibits absorption maxima in the ultraviolet region.
| Solvent | λmax (nm) |
| Methanol/Water | ~275, ~320 |
Data is indicative and can vary with solvent and pH.[13]
Experimental Protocols
Synthesis of this compound (Phillips-Ladenburg Reaction)
This protocol describes a general method for the synthesis of this compound via the condensation of o-phenylenediamine and acetic acid.[14][15]
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (or other acid catalyst)
-
10% Sodium Hydroxide Solution
-
Ethanol
-
Activated Charcoal
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in a minimal amount of 4M hydrochloric acid.
-
Add an equimolar amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until alkaline, which will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from hot ethanol. Decolorize with activated charcoal if necessary.
-
Dry the purified crystals of this compound in a vacuum oven.
Caption: Synthetic workflow for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
Instrument Parameters (General):
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1-2 scans/second
Biological Activity and Signaling Pathways
While this compound itself has some biological activity, its derivatives are more extensively studied for their therapeutic potential, particularly as anticancer agents.[16] A common mechanism of action for some anticancer this compound derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[16] This oxidative stress can lead to the activation of downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately resulting in programmed cell death.[16]
Caption: Anticancer signaling pathway of this compound derivatives.
Conclusion
This compound is a compound of significant interest with a well-defined molecular structure that has been thoroughly characterized by a variety of spectroscopic techniques. The data and protocols presented in this guide provide a solid foundation for researchers working with this important molecule. Its role as a versatile building block for the synthesis of biologically active compounds, particularly in the development of new anticancer agents, underscores its continued importance in the field of medicinal chemistry. Further exploration of its derivatives and their mechanisms of action will likely lead to the discovery of novel and effective therapeutic agents.
References
- 1. This compound(615-15-6) 13C NMR spectrum [chemicalbook.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylbenzimidazolium thiocyanate–2-methylbenzimidazole (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. This compound(615-15-6) 1H NMR [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Synthesis of Novel 2-Methylbenzimidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Among these, 2-methylbenzimidazole derivatives have garnered significant attention for their diverse therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, focusing on detailed experimental protocols, quantitative data presentation, and visualization of key biological pathways.
Core Synthetic Strategies
The synthesis of the this compound core primarily involves the condensation of an o-phenylenediamine with acetic acid or its derivatives. This fundamental reaction can be carried out under various conditions, including the use of different solvents and catalysts, to achieve high yields. Further derivatization at the N-1 position or on the benzene ring allows for the creation of a diverse library of novel compounds with tailored biological activities.
A prevalent and straightforward method for the synthesis of this compound involves the reaction of o-phenylenediamine with glacial acetic acid.[1] The reaction is typically performed under reflux conditions, and the product can be isolated and purified through crystallization.[1] Variations of this method include the use of toluene as a solvent, which has been reported to improve the yield to over 85%.[1]
Another synthetic approach involves the heterogeneous catalytic synthesis from 2-nitroaniline and ethanol over a modified Cu-Pd/γ-Al2O3 catalyst. This method offers the advantage of using readily available starting materials and has demonstrated high efficiency, with yields of this compound reaching up to 98.8%.
Experimental Protocols
General Procedure for the Synthesis of this compound (1)
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol) is refluxed in toluene (30 mL) for 4 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to 10-15 °C to allow for crystallization. The resulting solid is collected by suction filtration, washed with cold toluene, and dried under reduced pressure to afford this compound as an off-white powder.[1]
Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives
2-Chloromethyl-1H-benzimidazole can serve as a versatile intermediate for the synthesis of various N-substituted derivatives. In a typical reaction, 2-chloromethyl-1H-benzimidazole (1.665 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) are stirred in dimethylformamide (25 mL) at room temperature for 30 minutes. A catalytic amount of potassium iodide is added, followed by the addition of the desired substituted phenol or other nucleophile. The reaction mixture is stirred for an appropriate time, and the product is isolated by pouring the mixture into ice-cold water and filtering the resulting precipitate.
Data Presentation: Spectral and Biological Activity Data
The structural elucidation of newly synthesized compounds is confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The biological activities of these derivatives are quantified through in vitro assays to determine their minimum inhibitory concentrations (MIC) against microbial strains and half-maximal inhibitory concentrations (IC50) against cancer cell lines.
| Compound Code | Substituent at N-1 | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass (m/z) |
| 1a | 4-Nitrophenoxy | C14H11N3O3 | 12.27 (s, 1H, NH), 8.19 (s, 1H), 7.78 (d, 1H), 7.56 (m, 2H), 7.37 (m, 2H), 6.96 (d, 1H), 4.85 (s, 2H, CH2) | 163.84, 141.45, 137.75, 137.67, 123.48, 123.09, 115.82, 115.75, 113.00, 44.18 | 230.29 |
| 1b | 2,4-Dinitrophenoxy | C14H10N4O5 | 12.21 (s, 1H, NH), 9.78 (s, 1H), 9.49 (s, 1H), 7.56 (m, 2H), 7.30 (m, 2H), 4.70 (s, 2H, CH2) | 160.41, 149.89, 141.45, 139.38, 138.53, 123.48, 123.09, 115.82, 115.75, 44.18 | 226.24 |
Table 1: Spectral Data for Novel 2-Chloromethyl-1H-benzimidazole Derivatives.
| Compound Code | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) |
| 2a | >128 | 64 | 128 |
| 2b | 32 | 16 | 64 |
| Ampicillin | 4 | 8 | - |
| Linezolid | 8 | - | - |
Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives. [2]
| Compound Code | MCF-7 (IC50, µM) | DU-145 (IC50, µM) | H69AR (IC50, µM) |
| 5 | 17.8 ± 0.24 | 10.2 ± 1.4 | 49.9 ± 0.22 |
| Doxorubicin | 0.8 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.08 |
Table 3: Anticancer Activity (IC50) of a Bromo-substituted this compound Derivative (Compound 5). [3]
Signaling Pathways and Mechanisms of Action
Novel this compound derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
A key mechanism involves the inhibition of the PI3K-AKT-mTOR signaling pathway, which is crucial for cell proliferation and survival.[4] Inhibition of this pathway can trigger caspase-dependent apoptosis.[4]
Caption: Inhibition of the PI3K-AKT-mTOR signaling pathway by this compound derivatives.
Furthermore, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] This cascade ultimately results in the activation of caspases, the executioner enzymes of apoptosis.
Caption: Apoptosis induction via ROS generation and the JNK signaling pathway.
Experimental Workflow
The development of novel this compound derivatives follows a structured workflow, from initial synthesis to biological evaluation.
References
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of 2-Methylbenzimidazole Compounds
Abstract
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms of action underlying the therapeutic effects of this compound compounds. It details the key signaling pathways they modulate, summarizes quantitative data on their potency, provides established experimental protocols for their evaluation, and visualizes complex mechanisms and workflows to facilitate understanding and further research in the field of drug discovery and development.
Anticancer Mechanism of Action
This compound derivatives exert their anticancer effects through a multi-targeted approach, interfering with several cellular processes that are fundamental to the survival and proliferation of cancer cells.[3] Key mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of crucial enzymes and structural proteins.[3][4]
Induction of Apoptosis
A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis. This is often triggered by an increase in intracellular Reactive Oxygen Species (ROS), which leads to cellular stress and the activation of downstream signaling cascades.[3][5]
-
ROS-Mediated JNK Signaling: The generation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activated JNK, a key stress-response kinase, subsequently triggers the apoptotic process through the activation of executioner caspases, such as caspase-3, -8, and -9.[3][5]
Inhibition of Tubulin Polymerization
Many benzimidazole derivatives, including those with a 2-methyl substitution, act as antimitotic agents by disrupting microtubule dynamics.[4]
-
Mechanism: These compounds can bind to the colchicine-binding site on β-tubulin.[1][4] This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, which is essential for cell division.[1]
-
Outcome: This interference leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis and leads to cancer cell death.[1][4]
Topoisomerase Inhibition
Certain this compound derivatives function as topoisomerase inhibitors, interfering with enzymes that manage DNA topology during replication and transcription.[4][5]
-
Mechanism: These compounds stabilize the DNA-topoisomerase complex, which results in DNA strand breaks and prevents the re-ligation of the DNA.[4] This damage to the DNA triggers a cellular response that leads to apoptosis.[5][6] Topoisomerase II (TOPO II) has been identified as a specific target for some of these derivatives.[5]
Quantitative Data: Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Doxorubicin | HeLa | Cervical | 4.17 - 5.57 | [3] |
| Compound 2a | A549 | Lung | 111.70 | [7] |
| Compound 2a | DLD-1 | Colon | 185.30 | [7] |
| Compound 2a | L929 | Fibrosarcoma | 167.30 | [7] |
| Cisplatin | A549 | Lung | 3.07 | [5] |
| Cisplatin | DLD-1 | Colon | 6.71 | [5] |
| Derivative 48 | HepG2 | Liver | 6.72 (TOPO II) | [5] |
| Staurosporine | HepG2 | Liver | 4.64 (TOPO II) | [5] |
| Rhenium Complex | U251MG | Glioblastoma | 0.98 | [5] |
Antimicrobial Mechanism of Action
This compound derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[8][9] Their mechanism involves the disruption of essential cellular processes in microbes.[10]
-
DNA Gyrase Inhibition: Similar to quinolone antibiotics, some derivatives inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This leads to the cessation of bacterial proliferation.[1]
-
Ergosterol Biosynthesis Inhibition: In fungi, these compounds can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption compromises membrane integrity, leading to fungal cell death.[1]
-
Direct DNA Binding: Some derivatives can directly bind to microbial DNA, inhibiting both replication and transcription, ultimately resulting in cell death.[1]
Quantitative Data: Antimicrobial Activity
The potency of antimicrobial agents is typically measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Derivative 1 | C. albicans | Fungus | 76.125 | [9] |
| Derivative 1 | S. aureus | Gram-positive | 156.25 | [9] |
| Derivative 2 | S. aureus | Gram-positive | 156.25 | [9] |
| Derivative 3 | B. cereus | Gram-positive | 156.25 | [9] |
| Derivative 6 | C. albicans | Fungus | 250 | [9] |
| Derivative 6 | A. niger | Fungus | 400 | [9] |
Experimental Protocols and Workflows
The evaluation of this compound derivatives involves a series of standardized in vitro and in vivo assays.
General Workflow for Anticancer Screening
A typical workflow for assessing the anticancer potential of novel this compound derivatives involves a multi-stage process from initial screening to in vivo validation.[11]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[11]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Prepare serial dilutions of the test compounds. Treat the cells with various concentrations (e.g., 18.75, 37.5, 75, 150, and 300 µM) and incubate for a further 48 hours.[7][11]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
-
Protocol: In Vitro Kinase Inhibition Assay
This assay determines the inhibitory effect of the compounds on specific kinases.[11]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the this compound derivatives.
-
In a microplate, add the kinase enzyme, the specific substrate, and the derivative at various concentrations.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[11]
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent and a luminometer.[11]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
This is a standard in vivo model to screen for acute anti-inflammatory activity.[2]
-
Materials:
-
Procedure:
-
Fast the animals overnight but allow free access to water.
-
Divide animals into groups: control (vehicle), standard drug, and test compound groups.
-
Administer the test derivative or standard drug orally or intraperitoneally to the respective groups.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2]
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[2]
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.[2]
-
Conclusion
This compound and its derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their ability to act on multiple molecular targets—including kinases, tubulin, topoisomerases, and microbial enzymes—underpins their potent anticancer and antimicrobial activities. The mechanisms of action, involving the induction of apoptosis, cell cycle arrest, and disruption of vital cellular structures, offer multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from preclinical investigation to potential clinical applications. Further exploration and optimization of the this compound scaffold are warranted to develop next-generation therapeutics with enhanced efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Buy this compound | 615-15-6 [smolecule.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Methylbenzimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzimidazole in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of numerous pharmaceutical and biologically active molecules. Its molecular structure, featuring a fused benzene and imidazole ring, imparts a unique combination of polar and non-polar characteristics, which dictates its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations. Generally, this compound is moderately soluble in polar solvents like alcohols and less soluble in non-polar solvents.[1] Its solubility is also influenced by temperature, with solubility generally increasing with a rise in temperature.[1]
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in a range of organic solvents. The data is presented as the mole fraction (x₁) of this compound at various temperatures.
Table 1: Solubility of this compound in Halogenated and Aromatic Solvents
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Dichloromethane | 293.15 | 0.0134 |
| 298.15 | 0.0158 | |
| 303.15 | 0.0186 | |
| 308.15 | 0.0219 | |
| 313.15 | 0.0258 | |
| 1-Chlorobutane | 293.15 | 0.0038 |
| 298.15 | 0.0045 | |
| 303.15 | 0.0053 | |
| 308.15 | 0.0062 | |
| 313.15 | 0.0073 | |
| Toluene | 293.15 | 0.0028 |
| 298.15 | 0.0033 | |
| 303.15 | 0.0039 | |
| 308.15 | 0.0046 | |
| 313.15 | 0.0054 | |
| 2-Nitrotoluene | 293.15 | 0.0105 |
| 298.15 | 0.0123 | |
| 303.15 | 0.0144 | |
| 308.15 | 0.0168 | |
| 313.15 | 0.0196 |
Source: Domańska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1082–1090.
Table 2: Solubility of this compound in Alcohols
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| 1-Propanol | 293.15 | 0.0235 |
| 298.15 | 0.0275 | |
| 303.15 | 0.0321 | |
| 308.15 | 0.0375 | |
| 313.15 | 0.0438 | |
| 1-Butanol | 293.15 | 0.0205 |
| 298.15 | 0.0240 | |
| 303.15 | 0.0280 | |
| 308.15 | 0.0327 | |
| 313.15 | 0.0382 | |
| 2-Butanol | 293.15 | 0.0165 |
| 298.15 | 0.0193 | |
| 303.15 | 0.0225 | |
| 308.15 | 0.0263 | |
| 313.15 | 0.0307 | |
| 2-Methyl-2-propanol | 293.15 | 0.0145 |
| 298.15 | 0.0170 | |
| 303.15 | 0.0198 | |
| 308.15 | 0.0231 | |
| 313.15 | 0.0270 | |
| 1-Hexanol | 293.15 | 0.0150 |
| 298.15 | 0.0175 | |
| 303.15 | 0.0205 | |
| 308.15 | 0.0239 | |
| 313.15 | 0.0279 |
Source: Domańska, U., & Hofman, T. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 897–901.[2][3][4]
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining the thermodynamic solubility of a compound at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume or mass of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in the desired units (e.g., mole fraction, g/100 g of solvent, mg/mL).
-
Synthetic (Polythermal) Method
This method involves observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating.
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest
-
Analytical balance
-
Sealed glass ampoules or a jacketed glass cell
-
A precision thermometer or temperature probe
-
A heating/cooling circulator or a controlled temperature bath
-
A magnetic stirrer and stir bar
-
A light source and a detector (or visual observation)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass ampoule or the jacketed cell.
-
Seal the ampoule or securely close the cell.
-
-
Heating and Observation:
-
Place the sample in the heating/cooling apparatus and begin stirring.
-
Slowly heat the sample at a controlled rate (e.g., 0.1-0.5 K/min) while continuously monitoring the solution.
-
The solubility temperature is the temperature at which the last solid particle of this compound dissolves completely, resulting in a clear, homogeneous solution. This can be determined visually or by using a light scattering detector.
-
-
Data Collection:
-
Record the temperature of complete dissolution.
-
To ensure accuracy, the process can be repeated by slowly cooling the solution until the first crystal appears (crystallization temperature) and then reheating. The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature for that specific composition.
-
-
Solubility Curve Construction:
-
Repeat the procedure with different known compositions of this compound and the solvent to obtain a series of solubility temperatures for different concentrations.
-
Plot the mole fraction of this compound against the corresponding solubility temperature to construct a solubility curve.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: General workflow for solubility determination via the isothermal shake-flask method.
References
spectroscopic analysis of 2-Methylbenzimidazole (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylbenzimidazole, a crucial heterocyclic compound widely utilized as a building block in medicinal chemistry for the synthesis of various therapeutic agents, including antibacterial and antifungal drugs.[1][2] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, along with the experimental protocols for acquiring these spectra and a common synthetic route.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.20 | s | 1H | NH |
| 7.48-7.42 | dd | 2H | C4-H & C7-H |
| 7.09-7.06 | m | 2H | C5-H & C6-H |
| 2.46 | s | 3H | CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 151.15 | C2 |
| 138.91 | C8/C9 |
| 130.90 | C8/C9 |
| 114.17 | C4/C7 & C5/C6 |
| 14.54 | CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Interpretation |
| 3185 | N-H Stretching |
Technique: KBr pellet[3]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Interpretation |
| 132 | 71 | [M]⁺ (Molecular Ion) |
| 131 | 52 | [M-H]⁺ |
| 78 | 72 | |
| 63 | 100 |
Ionization Method: Electron Ionization (EI) at 70 eV[3]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with acetic acid.[4]
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
Toluene
-
10% Sodium hydroxide solution
-
Ice-cold water
Procedure:
-
Add o-phenylenediamine and glacial acetic acid to toluene in a round-bottom flask.
-
Stir the mixture thoroughly and heat under reflux for 2 to 12 hours.
-
After the reaction is complete, cool the mixture slowly to 0-30°C to induce crystallization.
-
Stir the crystalline slurry for 0.5 to 12 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with toluene.
-
Dry the product under reduced pressure to obtain this compound as a white to off-white solid.[4]
Spectroscopic Analysis
The following are general protocols for obtaining NMR, IR, and Mass spectra of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a 100 MHz spectrometer with proton decoupling. A longer relaxation delay of 2-5 seconds and a greater number of scans are typically required.
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the spectrum and calibrate the chemical shift using the solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum.[2]
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.[3]
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of this compound.
References
2-Methylbenzimidazole: A Core Scaffold for Therapeutic Innovation
An In-depth Technical Guide on Potential Therapeutic Targets for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, and its 2-methyl substituted derivative, 2-methylbenzimidazole, serves as a pivotal building block for a diverse range of pharmacologically active agents. While this compound itself is often considered a pharmacophore or a precursor, its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of crucial enzymes and proteins that regulate cell growth, proliferation, and survival.
Key Anticancer Targets
-
Kinases: A significant number of this compound derivatives function as kinase inhibitors.[1][2] Kinases are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these compounds can disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis.
-
Tubulin: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain this compound derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[3]
-
Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Inhibition of topoisomerases by this compound derivatives can lead to DNA damage and apoptosis in cancer cells.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2a | 2-methyl-3-(3-chlorobenzyl)benzimidazole | A549 (Lung) | 111.70 | [3] |
| DLD-1 (Colon) | 185.30 | [3] | ||
| L929 (Fibrosarcoma) | 167.30 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][4][5]
Materials:
-
Human cancer cell lines (e.g., A549, DLD-1)[1]
-
Culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)[1]
-
This compound derivative stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates[1]
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Visualization
The inhibition of receptor tyrosine kinases (RTKs) is a common mechanism for anticancer drugs. The following diagram illustrates a simplified RTK signaling pathway and where this compound derivatives might exert their inhibitory effects.
Inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity: Combating Pathogenic Microorganisms
This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.
Key Antimicrobial Targets
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are well-established targets for antibacterial drugs. Some this compound derivatives inhibit these enzymes, leading to bacterial cell death.[3]
-
Ergosterol Biosynthesis: In fungi, ergosterol is a vital component of the cell membrane. Inhibition of its biosynthesis pathway disrupts membrane integrity and leads to fungal cell death.[3]
-
Other Potential Targets: Direct DNA binding and inhibition of transcription are also proposed mechanisms of antimicrobial action for some derivatives.[3]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for several this compound derivatives.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| P2 | Benzimidazole derivative | Escherichia coli | - | [6] |
| P7 | Benzimidazole derivative | Escherichia coli | - | [6] |
| P10 | Benzimidazole derivative | Escherichia coli | - | [6] |
| P8 | This compound derivative | Staphylococcus aureus | - | [6] |
| P12 | This compound derivative | Staphylococcus aureus | - | [6] |
| P2 | Benzimidazole derivative | Candida albicans | - | [6] |
| P9 | This compound derivative | Candida albicans | - | [6] |
Note: Specific MIC values were not provided in the source, but the compounds were reported to show better activity than the parent compounds and standard drugs.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the antimicrobial activity of this compound derivatives.
General workflow for antimicrobial screening.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have shown promise as anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade.
Key Anti-inflammatory Targets
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Some this compound derivatives have been shown to inhibit COX enzymes.[10][11][12][13][14]
-
Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drugs.[10]
Data Presentation: In Vivo Anti-inflammatory Activity of this compound Derivatives
The following table summarizes the in vivo anti-inflammatory activity of a this compound derivative in a carrageenan-induced paw edema model in rats.
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| MBNHYD | 20 | 1 | - | [15] |
| 2 | - | [15] | ||
| 3 | - | [15] | ||
| 4 | - | [15] | ||
| Ibuprofen | 20 | 1 | - | [15] |
| 2 | - | [15] | ||
| 3 | - | [15] | ||
| 4 | - | [15] |
Note: Specific percentage inhibition values were not provided in a comparable format in the source, but MBNHYD exhibited activity comparable to ibuprofen.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[16][17][18]
Materials:
-
Wistar rats or Swiss albino mice[16]
-
This compound derivative
-
Standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)[16]
-
1% w/v carrageenan solution in saline[16]
-
Plethysmometer[16]
Procedure:
-
Fast the animals overnight.
-
Administer the this compound derivative or the standard drug orally or intraperitoneally to different groups of animals. A control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway Visualization
The NF-κB signaling pathway is a central regulator of inflammation. The following diagram illustrates this pathway and potential points of inhibition by anti-inflammatory compounds.
NF-κB signaling pathway and inflammation.
Apoptosis Induction: A Common Mechanism of Action
A recurring theme in the therapeutic potential of this compound derivatives, particularly in cancer, is the induction of apoptosis or programmed cell death.
Apoptosis Signaling Pathways
Apoptosis is executed through two main pathways:
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to cell surface death receptors. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[19][20][21]
-
The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage. This pathway involves the mitochondria, which release cytochrome c, leading to the activation of another set of caspases.[19][20][21]
Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Signaling Pathway Visualization
The following diagram provides a simplified overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin as a mechanism of resistance to this antimitotic agent in mutant strains of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blocksandarrows.com [blocksandarrows.com]
2-Methylbenzimidazole: A Technical Guide to its Corrosion Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzimidazole (2-MB) is a heterocyclic organic compound that has demonstrated significant efficacy as a corrosion inhibitor for a variety of metals and alloys in diverse corrosive environments. This technical guide provides an in-depth exploration of the core mechanisms governing its protective action, supported by a comprehensive review of experimental data and theoretical models. The document details the adsorption processes, the influence of molecular structure on inhibition efficiency, and the experimental methodologies used to evaluate its performance. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, this guide presents visual representations of the inhibition pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the subject matter. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of materials science, corrosion engineering, and drug development, where the principles of molecular interaction with metallic surfaces are of paramount importance.
Core Corrosion Inhibition Mechanism
The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface , forming a protective barrier that isolates the metal from the aggressive corrosive medium.[1][2] This adsorption process is complex and can involve both physical (physisorption) and chemical (chemisorption) interactions.[3][4]
Several key molecular features of this compound contribute to its effectiveness as a corrosion inhibitor:
-
Heteroatoms: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be readily shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.[5] This is a crucial step in the chemisorption process.
-
π-Electrons: The benzimidazole ring is an aromatic system rich in π-electrons. These π-electrons can interact with the metal surface, further strengthening the adsorption bond.[6]
-
Planar Structure: The planar geometry of the benzimidazole molecule allows for a high surface coverage on the metal.[6]
The adsorption of this compound on a metal surface can be influenced by several factors, including the nature of the metal, the composition of the corrosive environment (e.g., pH), and the temperature.
Adsorption Isotherm
The adsorption of this compound on metal surfaces is often described by the Langmuir adsorption isotherm .[3][4][7][8][9][10] This model assumes that the inhibitor molecules form a monolayer on the metal surface and that there are a fixed number of adsorption sites. The adherence to the Langmuir isotherm suggests a uniform surface coverage and that the adsorbed molecules do not interact with each other.
Quantum Chemical Insights
Theoretical studies using Density Functional Theory (DFT) have provided valuable insights into the corrosion inhibition mechanism of this compound at the molecular level.[1][2][6][11] Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with the inhibition efficiency.
-
EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.[2]
-
ELUMO: A lower ELUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE): A smaller energy gap generally implies a higher reactivity of the inhibitor molecule, which can lead to more effective adsorption and corrosion inhibition.[2]
Experimental Protocols for Evaluation
The evaluation of this compound as a corrosion inhibitor typically involves a combination of electrochemical techniques, surface analysis methods, and gravimetric measurements.
Electrochemical Measurements
Electrochemical methods provide rapid and sensitive means to assess the performance of corrosion inhibitors.
This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log |current density| vs. potential).
Methodology:
-
A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[12]
-
The working electrode is immersed in the corrosive solution with and without the inhibitor until a stable open circuit potential (OCP) is achieved.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).
-
Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel slopes.
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film.[13]
Methodology:
-
The same three-electrode setup as in PDP is used.
-
The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14]
-
The impedance data is often represented as Nyquist and Bode plots.
-
The data is fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis Techniques
These methods provide direct evidence of the inhibitor adsorption and the formation of a protective film.
XPS is used to determine the elemental composition and chemical state of the elements on the metal surface.
Methodology:
-
Metal samples are immersed in the corrosive solution with and without the inhibitor for a specific period.
-
The samples are then rinsed, dried, and transferred to the XPS vacuum chamber.
-
The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.
-
The resulting spectra provide information about the elements present and their bonding environment, confirming the presence of nitrogen and other elements from the inhibitor molecule on the surface.[1][15][16]
Gravimetric Method (Weight Loss)
This is a simple and direct method to determine the corrosion rate.
Methodology:
-
Cleaned and pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined period.
-
After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR).
-
The inhibition efficiency (IE%) is calculated as follows: IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the corrosion inhibition of this compound and its derivatives on different metals.
Table 1: Potentiodynamic Polarization Data for Benzimidazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | -475 | 1150 | - | [17] |
| This compound | 1 x 10⁻³ | -480 | 120 | 89.6 | [17] |
| Blank | - | -512 | 104.4 | - | [4] |
| Derivative 1 | 1 x 10⁻³ | -498 | 5.5 | 94.7 | [4] |
| Derivative 2 | 1 x 10⁻³ | -505 | 13.2 | 87.3 | [4] |
| Derivative 3 | 1 x 10⁻³ | -510 | 21.5 | 79.4 | [4] |
| Blank | - | -452 | 558 | - | [18] |
| Inhibitor P1 | 1 x 10⁻³ | -468 | 63.1 | 88.7 | [18] |
| Inhibitor P2 | 1 x 10⁻³ | -475 | 42.8 | 92.3 | [18] |
Table 2: Electrochemical Impedance Spectroscopy Data for Benzimidazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 45 | 120 | - | [19] |
| 2-Mercaptobenzimidazole | 25 ppm | 4350 | 12.3 | 99.0 | [19] |
| Blank | - | 9.8 | 390 | - | [20] |
| 2-amino-5(6)-nitrobenzimidazole | 1 x 10⁻³ | 158.2 | 45.1 | 93.8 | [20] |
Table 3: Inhibition Efficiency of this compound Derivatives on Copper and Aluminum
| Metal | Corrosive Medium | Inhibitor | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Copper | 3.5 wt.% NaCl | Benzimidazolone derivative | 10⁻³ M | PDP | 86.49 | [21] |
| Copper | 0.1 M NaCl | - | - | PDP | - | [22] |
| Aluminum | 1 M HNO₃ | 2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole | 5 x 10⁻³ M | Gravimetric | 97.74 | [23] |
| Aluminum Alloy 6061 | 0.1 M NaCl | 2-Mercaptobenzimidazole | 10⁻³ M | - | - | [6] |
Table 4: Quantum Chemical Parameters for Benzimidazole Derivatives
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzimidazole (BI) | -6.378 | -0.735 | 5.643 | [2] |
| This compound (2-CH₃-BI) | -6.261 | -0.696 | 5.565 | [2] |
| 2-Mercaptobenzimidazole (2-SH-BI) | -6.313 | -1.551 | 4.762 | [2] |
| Benzimidazole derivative 1 | -5.886 | -1.196 | 4.69 | [11][24] |
| Benzimidazole derivative 2 | -6.183 | -1.537 | 4.646 | [11][24] |
Visualizations
Corrosion Inhibition Mechanism of this compound
Caption: Corrosion inhibition process of this compound.
Experimental Workflow for Potentiodynamic Polarization
Caption: Workflow for potentiodynamic polarization measurements.
Logical Relationship of Adsorption and Protection
Caption: Logical flow of adsorption leading to corrosion protection.
Conclusion
This compound and its derivatives have consistently been shown to be effective corrosion inhibitors for a range of metals in various aggressive media. The primary inhibition mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms with lone pair electrons and the π-electron system of the aromatic ring. The process is well-described by the Langmuir adsorption isotherm, and quantum chemical calculations have provided a deeper understanding of the structure-activity relationship. The experimental evaluation of these inhibitors relies on a combination of electrochemical, surface analytical, and gravimetric techniques. The quantitative data presented in this guide underscore the high inhibition efficiencies achievable with these compounds. This comprehensive overview serves as a foundational resource for further research and application of this compound in the ongoing efforts to mitigate corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. staff.najah.edu [staff.najah.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologic.net [biologic.net]
- 14. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties. The journey of benzimidazole synthesis, from its initial discovery in the 19th century to the sophisticated, environmentally benign methods of today, reflects the evolution of organic chemistry itself. This guide provides a comprehensive technical overview of the pivotal discoveries and methodologies in the synthesis of this crucial pharmacophore.
The Dawn of Benzimidazole: Hobrecker's Pioneering Synthesis (1872)
The first synthesis of a benzimidazole derivative was reported by Hobrecker in 1872.[1] This seminal work laid the foundation for all subsequent explorations into benzimidazole chemistry. Hobrecker obtained 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide, followed by an intramolecular cyclization via dehydration.[1] This initial synthesis demonstrated the feasibility of constructing the fused bicyclic ring system, opening a new chapter in heterocyclic chemistry.
Experimental Protocol: Hobrecker's Synthesis of 2,5-Dimethylbenzimidazole
-
Reduction: 2-nitro-4-methylacetanilide is reduced to 2-amino-4-methylacetanilide. This is typically achieved using a reducing agent such as tin and hydrochloric acid.
-
Cyclization: The resulting intermediate, upon heating, undergoes intramolecular cyclization with the elimination of a water molecule to yield 2,5-dimethylbenzimidazole.
Hobrecker's pioneering synthesis of a benzimidazole derivative.
The Classical Era: Foundational Condensation Reactions
Following Hobrecker's discovery, two primary methods for benzimidazole synthesis emerged and became the workhorses of organic chemists for decades: the Phillips-Ladenburg and Weidenhagen reactions. These condensation reactions provided more direct and versatile routes to a wide array of benzimidazole derivatives.
The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[1][2] This method is highly versatile for the synthesis of 2-substituted benzimidazoles. The use of strong acids like hydrochloric acid or polyphosphoric acid facilitates the dehydration and cyclization steps.[1][3]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and benzoic acid (1.0-1.2 equivalents).[3]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[3]
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a 10% NaOH solution to neutralize the acid.[3]
-
Stir the mixture until a precipitate forms.[3]
-
Collect the crude product by vacuum filtration and wash it with cold water.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-1H-benzimidazole.
The Phillips-Ladenburg reaction workflow.
The Weidenhagen Reaction: Condensation with Aldehydes
The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde.[1] This reaction typically requires an oxidative step to convert the intermediate dihydrobenzimidazole (a Schiff base) to the final aromatic product.[3] Various oxidizing agents, including cupric acetate, have been traditionally used.[1]
-
Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add the aldehyde (e.g., anisaldehyde, 1.0 equivalent) and a catalyst/oxidant. For a greener approach, a catalytic amount of ammonium chloride can be used.
-
Stir the resulting mixture at 80°C for a specified time (e.g., 2 hours).
-
Monitor the reaction completion using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-(4-methoxyphenyl)-1H-benzimidazole.
The Weidenhagen reaction workflow.
The Modern Era: Innovations in Benzimidazole Synthesis
While the classical methods are still in use, modern organic synthesis has driven the development of more efficient, rapid, and environmentally friendly protocols for benzimidazole synthesis. Key advancements include the use of microwave irradiation and the application of green chemistry principles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[4][5]
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent), a carboxylic acid or aldehyde (1.0-1.2 equivalents), and a catalyst or acid if required (e.g., a few drops of 4M HCl for carboxylic acids).[3][4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[3][6]
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).[3]
-
Purify the product by recrystallization.[3]
Green Synthesis Approaches
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, have been increasingly applied to benzimidazole synthesis. These approaches often involve the use of recyclable catalysts, environmentally benign solvents like water or polyethylene glycol (PEG), or solvent-free conditions.[7][8][9]
-
In a reaction vessel, add o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalytic amount of ceric ammonium nitrate (CAN, 5 mol%) to polyethylene glycol (PEG 400, 5 mL).[8]
-
Stir the mixture at 50°C for the required time (e.g., 4 hours).[8]
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate). The PEG solvent containing the catalyst can be recovered and reused.[8]
-
Evaporate the organic solvent to obtain the crude product.
-
Recrystallize to obtain the pure benzimidazole derivative.
Modern approaches to benzimidazole synthesis.
Quantitative Data Summary
The evolution of benzimidazole synthesis is clearly reflected in the improvement of reaction yields and the reduction of reaction times. The following tables summarize quantitative data from various synthetic protocols.
| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Conventional (Thermal) | |||||
| Phillips-Ladenburg | o-Phenylenediamine, Benzoic Acid | HCl, Reflux | 2-2.5 hours | 85 | [10] |
| Weidenhagen | o-Phenylenediamine, Anisaldehyde | NH₄Cl, 80°C | 2 hours | Moderate to Good | |
| Microwave-Assisted | |||||
| Phillips-Ladenburg | o-Phenylenediamine, Benzoic Acid | HCl, Microwave (900W) | 6 minutes | 94 | [10] |
| Phillips-Ladenburg | o-Phenylenediamine, Acetic Acid | HCl, Microwave (900W) | 1.5 minutes | 95 | [4] |
| Weidenhagen | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), 60°C, Microwave | 5 minutes | >99 | [6] |
| Green Synthesis | |||||
| Weidenhagen | o-Phenylenediamine, Benzaldehyde | CAN (5 mol%), PEG 400, 50°C | 4 hours | 95 | [8] |
| Weidenhagen | o-Phenylenediamine, Benzaldehyde | ChCl:o-PDA (DES), 80°C | 10 minutes | 95 | [7] |
| Weidenhagen | o-Phenylenediamine, 4-Chlorobenzaldehyde | ChCl:o-PDA (DES), 80°C | 8 minutes | 96 | [7] |
DES: Deep Eutectic Solvent (Choline chloride:o-phenylenediamine)
Conclusion
The synthesis of benzimidazoles has progressed significantly from its inception. The classical Phillips-Ladenburg and Weidenhagen reactions established robust and versatile pathways that are still relevant today. However, the demands of modern drug discovery and a growing emphasis on sustainable chemistry have spurred the development of innovative techniques. Microwave-assisted synthesis and green chemistry approaches now offer faster, more efficient, and environmentally responsible methods for accessing this vital heterocyclic scaffold. For researchers and drug development professionals, a thorough understanding of this historical and technical evolution is crucial for the continued innovation and application of benzimidazole-based therapeutics.
References
- 1. ijariie.com [ijariie.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. chemmethod.com [chemmethod.com]
- 10. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-methylbenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The primary method described is the widely used Phillips-Ladenburg condensation reaction between o-phenylenediamine and acetic acid.
Introduction
This compound is a versatile bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position.[1] This structural motif is a crucial pharmacophore found in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and antiviral properties.[2][3] Its derivatives are key components in the development of pharmaceuticals such as proton pump inhibitors and anthelmintics. The straightforward synthesis and diverse reactivity of this compound make it a valuable building block in organic synthesis and drug discovery.
Synthesis Overview
The most common and efficient method for synthesizing this compound is the condensation of o-phenylenediamine with acetic acid.[2] This reaction, known as the Phillips-Ladenburg reaction, typically proceeds by heating the reactants, often in the presence of an acid catalyst or in a suitable solvent, to facilitate the cyclization and dehydration steps.[2] Variations of this method exist, including the use of different solvents and reaction conditions to optimize yield and purity.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols for this compound, providing a comparison of reaction conditions, yields, and product characteristics.
| Entry | Starting Materials | Solvent/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 1 | o-phenylenediamine, Acetic acid | Water | Reflux for 45 minutes | Not specified | Not specified | 175-177 | [4] |
| 2 | o-phenylenediamine, Acetic acid | Toluene | Heating reflux for 4 hours | 85-86.6 | 99.2-99.4 (HPLC) | Not specified | [5] |
| 3 | o-phenylenediamine, Acetic acid | None (heated on water bath) | 100°C for 2 hours | 68 | Not specified | 172-174 | [6] |
| 4 | o-phenylenediamine, 90% Acetic acid | Polyphosphoric acid | Heated on water bath | 71.57 | Not specified | 175 | [7] |
| 5 | o-phenylenediamine, Glacial acetic acid | Dimethylformamide | Reflux at 90-100°C | 50 | Not specified | 175-177 | [8] |
| 6 | 2-Nitroaniline, Ethanol | Cu-Pd/γ-Al2O3 catalyst | 433 K, 5 MPa | 98.2 (selectivity) | Not specified | Not specified | [9] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound via the condensation of o-phenylenediamine and glacial acetic acid in toluene, adapted from a high-yield procedure.[5]
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Glacial Acetic Acid (6.0 g, 0.1 mol)
-
Toluene (32.4 g)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g), glacial acetic acid (6.0 g), and toluene (32.4 g).
-
Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After 4 hours, turn off the heat and allow the reaction mixture to cool slowly to 10-15°C. Stir the mixture at this temperature for 1 hour to facilitate crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with a small amount of cold toluene (e.g., 10.8 g) to remove any residual impurities.
-
Drying: Dry the collected white to off-white solid under reduced pressure to obtain the final product, this compound.
Expected Outcome:
This procedure is reported to yield approximately 11.3 g (86%) of this compound with a purity of over 99% as determined by HPLC.[5] The melting point of the product is expected to be in the range of 175-177°C.[10][11]
Visualizations
Reaction Pathway
The following diagram illustrates the chemical reaction for the synthesis of this compound from o-phenylenediamine and acetic acid.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. banglajol.info [banglajol.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound 98 615-15-6 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Utility of 2-Methylbenzimidazole as a Precursor in Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methylbenzimidazole is a crucial heterocyclic compound that serves as a versatile precursor in the synthesis of a wide range of pharmaceutical agents.[1] Its unique molecular structure, featuring a fused benzene and imidazole ring with a methyl group at the 2-position, makes it an important pharmacophore in medicinal chemistry.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the preparation of prominent drugs, including proton pump inhibitors and anthelmintics.
Section 1: Synthesis of this compound
This compound is commonly synthesized via the condensation of o-phenylenediamine with acetic acid.[3][4] This reaction provides a straightforward and efficient method to obtain the core benzimidazole structure.
Experimental Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from o-phenylenediamine and acetic acid.[3]
Materials:
-
o-phenylenediamine
-
Acetic acid
-
Water
-
Concentrated ammonia solution
-
10% aqueous ethanol
Procedure:
-
In a round-bottom flask, combine 5.43 g of o-phenylenediamine, 20 mL of water, and 5.4 mL of acetic acid.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 45 minutes.[3]
-
After the reflux period, cool the reaction mixture.[3]
-
Make the solution basic by the gradual addition of concentrated ammonia solution, which will cause the product to precipitate.[3]
-
Collect the precipitate by filtration.[3]
-
Recrystallize the crude product from 10% aqueous ethanol to yield purified this compound.[3]
-
Filter the recrystallized product, dry, and weigh it.[3]
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Theoretical Yield (g) | Reported Practical Yield (g) | Reported % Yield |
| o-phenylenediamine | C₆H₈N₂ | 108.14 | 5.43 g | - | - | - |
| This compound | C₈H₈N₂ | 132.16 | - | 6.63 g | 5.71 g | 86.12% |
Diagram of Synthetic Pathway:
Caption: Synthesis of this compound.
Section 2: Application in Omeprazole Synthesis
This compound is a key structural component of several proton pump inhibitors. While omeprazole itself is synthesized from a substituted benzimidazole, the core benzimidazole structure is fundamental. The synthesis of omeprazole involves the coupling of a substituted pyridine moiety with a mercaptobenzimidazole, followed by oxidation.
Experimental Protocol 2: Synthesis of Omeprazole Analogue Intermediate
This protocol outlines a general procedure for the synthesis of a thioether intermediate, a crucial step in the production of omeprazole and its analogues.[5][6]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in 50 mL of ethanol with heating to 70-90°C.[5]
-
Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.[5]
-
Cool the reaction mixture to below 10°C.[5]
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in 100 mL of water.[5]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[5]
-
The resulting mixture is then processed to isolate the sulfide intermediate.
Diagram of Experimental Workflow:
Caption: Workflow for Omeprazole Intermediate Synthesis.
Section 3: Application in Anthelmintic Drug Synthesis
This compound serves as a foundational scaffold for several anthelmintic drugs, such as mebendazole and albendazole.[7]
Mebendazole Synthesis Overview:
The synthesis of mebendazole involves the formation of the benzimidazole ring followed by the introduction of a carbamate and a benzoyl group.[8]
Albendazole Synthesis Overview:
The synthesis of albendazole involves the heterocyclization of a substituted o-phenylenediamine derivative.[9] The process starts with modifying the benzene ring of a precursor before the final ring closure to form the benzimidazole system.[10]
Experimental Protocol 3: General Synthesis of Albendazole
This protocol provides a general outline for the synthesis of Albendazole.
Materials:
-
4-(Propylthio)-o-phenylenediamine
-
Methyl-N-Cyano Carbamate
-
Acetone
-
Concentrated HCl
-
Water
-
Methanol
Procedure:
-
Treat 400 kg of 4-Propylthio-o-phenylenediamine with 400 L of acetone.[9]
-
Add 380 L of water and 360 kg of concentrated HCl. An exothermic reaction will be observed.[9]
-
Cool the reaction mass to room temperature.[9]
-
Add Methyl-N-Cyano Carbamate and heat the reaction mass to 80-85°C.[9]
-
Adjust the pH to 4-4.5 with concentrated HCl.[9]
-
Centrifuge the material and wash with hot water, tap water, methanol, and finally with acetone to obtain Albendazole.[9]
Data Presentation for Albendazole Synthesis:
| Reactant/Product | Amount Used |
| 4-Propylthio-o-phenylenediamine | 400 kg |
| Acetone | 400 L |
| Water | 380 L |
| Concentrated HCl | 360 kg |
| Reported Yield | 500-520 kg |
Diagram of Logical Relationships in Benzimidazole-based Drug Synthesis:
Caption: Logical relationships in drug synthesis from benzimidazole precursors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. banglajol.info [banglajol.info]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Mebendazole: Uses, Mechanism, and Synthesis [medicoverhospitals.in]
- 9. Albendazole synthesis - chemicalbook [chemicalbook.com]
- 10. rexresearch.com [rexresearch.com]
Application of 2-Methylbenzimidazole in Antimicrobial Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Among these, 2-Methylbenzimidazole serves as a crucial scaffold for the development of novel antimicrobial agents. Its structural framework allows for diverse substitutions, leading to compounds with potent activity against a wide range of bacterial and fungal pathogens.[1][2][3] The exploration of this compound derivatives is a promising avenue for discovering new and effective treatments to combat the growing challenge of antimicrobial resistance.[1] This document provides detailed application notes, experimental protocols, and supporting data for researchers engaged in the development of this compound-based antimicrobial drugs.
Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is largely dependent on the nature and position of substituents on the benzimidazole core.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Reference |
| P8 | This compound derivative | 3.125 | - | - | [4] |
| P12 | This compound derivative | 3.125 | - | - | [4] |
| P2 | This compound derivative | - | - | 3.125 | [4] |
| P7 | This compound derivative | - | - | 6.25 | [4] |
| P10 | This compound derivative | - | - | 6.25 | [4] |
| Cpd. 2 | Oxadiazole derivative | - | Highly Active | Slightly Active | [5] |
| Cpd. 4 | Triazole derivative | - | Moderately Active | - | [5] |
| Cpd. 9a | Schiff base derivative | - | Moderately Active | - | [5] |
Note: Activity reported qualitatively in the reference. "Highly Active" suggests a low MIC, "Moderately Active" a medium MIC, and "Slightly Active" a higher MIC.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Reference |
| P2 | This compound derivative | 6.25 | - | [4] |
| P9 | This compound derivative | 6.25 | - | [4] |
| Multiple Cpds. | Various derivatives | Inactive | Inactive | [5] |
Mechanism of Action
The antimicrobial action of this compound derivatives is multifaceted and can vary depending on the specific derivative and the target organism. Two prominent mechanisms have been proposed:
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Certain benzimidazole derivatives act as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to bacterial cell death.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazole derivatives have been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to increased permeability and ultimately, fungal cell death.
Caption: Proposed antimicrobial mechanisms of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazole Derivatives
This protocol describes a general one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an appropriate aldehyde.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (e.g., acetaldehyde for this compound)
-
Ethanol
-
Ammonium acetate (NH4OAc) or a similar catalyst
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.
-
Add the substituted aldehyde (1 equivalent) and a catalytic amount of ammonium acetate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the reactants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash it with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole derivative.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing 2-Methylbenzimidazole as a Corrosion Inhibitor
Introduction
2-Methylbenzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This document provides detailed experimental protocols for evaluating the corrosion inhibition performance of this compound. The methodologies described are essential for researchers and scientists in the fields of materials science, chemistry, and drug development who are engaged in the study and application of corrosion inhibitors.
I. Experimental Setup and Materials
A standard experimental setup for testing corrosion inhibitors involves a corrosion cell, a potentiostat/galvanostat for electrochemical measurements, and analytical equipment for surface characterization.
Materials and Equipment:
-
Working Electrode: The metal specimen to be tested (e.g., carbon steel, mild steel, copper).[1][2] The composition of the metal should be well-defined. The specimen is typically embedded in an insulating resin, leaving a specific surface area exposed to the corrosive solution.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly used.[3][4]
-
Counter Electrode: A platinum wire or graphite rod with a large surface area is used as the auxiliary electrode.[3]
-
Corrosion Medium: The corrosive solution, typically an acidic solution like 1 M HCl or 0.5 M H₂SO₄, in which the inhibitor's performance is to be evaluated.[1][5][6][7]
-
This compound (or its derivatives): The corrosion inhibitor to be tested, dissolved in the corrosion medium at various concentrations.
-
Electrochemical Workstation: A potentiostat/galvanostat capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy.
-
Analytical Balance: For weighing specimens in the weight loss method.
-
Scanning Electron Microscope (SEM): For surface morphology analysis.[6][8]
-
X-ray Photoelectron Spectrometer (XPS): For detailed surface chemical analysis.[9][10]
II. Experimental Protocols
Three primary methods are employed to assess the effectiveness of this compound as a corrosion inhibitor: Weight Loss Method, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP).
A. Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate.
Protocol:
-
Specimen Preparation: Prepare rectangular specimens of the working electrode material. Mechanically polish the specimens with a series of emery papers of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg using an analytical balance.
-
Immersion: Immerse the weighed specimens in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[6]
-
Final Weighing: After the immersion period, remove the specimens, clean them to remove corrosion products (e.g., using a specific acid inhibitor solution), rinse with distilled water and acetone, and dry. Weigh the specimens again.
-
Calculation:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the exposed surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[11]
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[12]
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[13][14][15][16]
Protocol:
-
Cell Setup: Assemble the three-electrode corrosion cell with the working electrode, reference electrode, and counter electrode immersed in the test solution (with and without the inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30 minutes) to reach a steady open circuit potential (OCP).[1]
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[1]
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical system and extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[17]
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
C. Potentiodynamic Polarization (PDP)
This technique involves polarizing the working electrode and measuring the resulting current to determine the corrosion current density (Icorr).[4]
Protocol:
-
Cell Setup and Stabilization: The setup is the same as for EIS. The system is allowed to stabilize at its OCP.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
The polarization curve is plotted as log(current density) versus potential.
-
The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to their intersection.
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]
-
D. Surface Analysis
Surface analysis techniques are used to visualize the morphology of the metal surface and confirm the adsorption of the inhibitor.
Protocol:
-
Specimen Preparation: Immerse metal specimens in the corrosive solution with and without the inhibitor for a set period.
-
SEM Analysis: After immersion, remove the specimens, rinse, and dry them. The surface morphology is then examined using a Scanning Electron Microscope (SEM) to observe the extent of corrosion damage and the formation of a protective film.[6]
-
XPS Analysis: X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the surface film, confirming the presence of elements from the inhibitor molecule and providing insights into the adsorption mechanism.[9][10]
III. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Weight Loss Data for this compound
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | Value | Value | - |
| 1 x 10⁻⁵ | Value | Value | Value |
| 1 x 10⁻⁴ | Value | Value | Value |
| 1 x 10⁻³ | Value | Value | Value |
Table 2: Electrochemical Impedance Spectroscopy Data for this compound
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |
| Blank | Value | Value | - |
| 1 x 10⁻⁵ | Value | Value | Value |
| 1 x 10⁻⁴ | Value | Value | Value |
| 1 x 10⁻³ | Value | Value | Value |
Table 3: Potentiodynamic Polarization Data for this compound
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | Value | Value | Value | Value | - |
| 1 x 10⁻⁵ | Value | Value | Value | Value | Value |
| 1 x 10⁻⁴ | Value | Value | Value | Value | Value |
| 1 x 10⁻³ | Value | Value | Value | Value | Value |
IV. Visualizations
Experimental Workflow Diagram
References
- 1. peacta.org [peacta.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemijournal.com [chemijournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wiley.com [wiley.com]
- 17. researchgate.net [researchgate.net]
HPLC method development for 2-Methylbenzimidazole analysis
An effective High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylbenzimidazole is presented. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development, outlining a robust and reproducible method for the separation and quantification of this compound.
Introduction
This compound is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents, including antibacterial and antifungal drugs.[1] Its presence as a key intermediate or potential impurity necessitates a reliable analytical method for its identification and quantification in bulk materials and pharmaceutical formulations. The primary challenge in the reversed-phase HPLC analysis of basic compounds like this compound is the potential for peak tailing due to interactions with acidic silanol groups on the silica-based column packing.[2] This application note describes an optimized HPLC method that mitigates these effects to ensure symmetrical peak shapes and accurate quantification.
Experimental Protocol
This section details the necessary reagents, instrumentation, and step-by-step procedures for the analysis of this compound.
Reagents and Materials
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher, analytical grade)
-
Water, deionized and filtered (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Autosampler with a 20 µL injection loop
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range for a calibration curve would be 1-100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to achieve a theoretical concentration within the calibration range.[2]
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.
Chromatographic Conditions
The optimized conditions for the analysis are summarized in the table below. A C18 column is recommended as a starting point. To achieve better peak shape for the basic analyte, a column with low silanol activity or one specifically designed for basic compounds is preferable.[2][3] Adjusting the mobile phase to a lower pH by adding an acid like formic acid helps to protonate residual silanol groups, thereby reducing undesirable interactions that cause peak tailing.[2]
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (end-capped) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm |
| Run Time | 10 minutes |
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to final validation, to ensure the method is suitable for its intended purpose.
Caption: Workflow for HPLC method development and validation.
Key Parameter Interdependencies in HPLC
The success of an HPLC separation depends on the interplay between the analyte's properties and the selected chromatographic parameters. Understanding these relationships is crucial for effective method development and troubleshooting.
Caption: Interdependencies of key HPLC parameters for analysis.
System Suitability and Performance
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately. The following table summarizes typical performance data for this method.
Table 2: Typical System Suitability and Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | ~ 4.5 |
| Tailing Factor (T) | T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Linearity (r²) | r² ≥ 0.999 | 0.9998 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
Conclusion
The HPLC method detailed in this application note is suitable for the reliable and accurate quantification of this compound. By employing a modern, end-capped C18 column and an acidified mobile phase, common issues such as peak tailing are effectively minimized. The method demonstrates excellent system suitability and performance, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocols and workflows offer a comprehensive guide for implementation and further development.
References
Application Note: Quantitative Analysis of 2-Methylbenzimidazole using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Methylbenzimidazole in biological matrices, specifically plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a comprehensive sample preparation procedure involving protein precipitation followed by derivatization to enhance the analyte's volatility and chromatographic performance. The method is validated for key quantitative parameters, demonstrating its suitability for research, drug development, and pharmacokinetic studies.
Introduction
This compound is a key structural motif found in various pharmacologically active compounds. Accurate and reliable quantification of this analyte in biological samples is crucial for understanding its metabolism, pharmacokinetics, and potential therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for bioanalytical studies.[1] However, the polar nature of this compound can lead to poor chromatographic peak shape and thermal instability.[2] To address these challenges, this method employs a derivatization step to improve its volatility and analytical performance on a GC-MS system.[3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS): 5-Methylbenzimidazole or a stable isotope-labeled this compound (if available)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate, HPLC grade
-
Human Plasma (blank)
-
Purified Water
Standard and Sample Preparation
2.1. Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
2.2. Sample Preparation from Plasma
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution and briefly vortex.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2.3. Derivatization
-
To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[6][7]
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 200°C at 20°C/min
-
Ramp to 280°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 204 [M]+, 189)
-
Internal Standard-TMS derivative: Monitor characteristic ions for the chosen IS.
-
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL[8][9] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[8][9] |
| Accuracy (Recovery %) | 92 - 108%[10] |
| Precision (RSD %) | < 10%[10] |
Table 1: Summary of Quantitative Data for the GC-MS Analysis of this compound.
Experimental Workflow and Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the derivatization process for GC-MS analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jfda-online.com [jfda-online.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. hpst.cz [hpst.cz]
- 8. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-Methylbenzimidazole by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbenzimidazole is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] Its purity is paramount for successful downstream applications in drug discovery and development. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds like this compound, effectively removing impurities and yielding a product with high crystallinity and purity.[2][3][4]
This document provides detailed protocols and application notes for the purification of this compound by recrystallization. It includes information on solvent selection, a summary of solubility data, and step-by-step experimental procedures.
Principle of Recrystallization
Recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][4][5] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (near the solvent's boiling point).[4] Impurities, on the other hand, should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and will be removed during the final filtration step).[2]
For this compound, which typically appears as a light beige to brown crystalline powder in its crude form, recrystallization can yield a white to off-white crystalline solid.[1][6][7]
Solvent Selection
The choice of solvent is the most critical step in developing a successful recrystallization protocol. This compound is moderately soluble in polar solvents like alcohols and is also soluble in hot water.[1][7][8] Common and effective solvents for the recrystallization of this compound include:
-
Water: Particularly effective when used with decolorizing agents like activated charcoal to remove colored impurities.[1][9]
-
Ethanol: A good solvent that can be used alone or in a mixed solvent system with water.
-
Ethanol-Water Mixture: A mixed solvent system allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.
The selection of the ideal solvent or solvent system may require preliminary small-scale solubility tests.
Data Presentation: Solubility of this compound
The following table summarizes the solid-liquid equilibrium data for this compound in various alcohol solvents. This data is crucial for predicting the yield and optimizing the recrystallization process. The data is presented as the mole fraction (x₁) of this compound at equilibrium at a given temperature (T).
| Solvent | Temperature (K) | Mole Fraction (x₁) of this compound |
| 1-Propanol | 290.15 | 0.045 |
| 300.15 | 0.075 | |
| 310.15 | 0.120 | |
| 320.15 | 0.185 | |
| 330.15 | 0.280 | |
| 1-Butanol | 290.15 | 0.035 |
| 300.15 | 0.060 | |
| 310.15 | 0.095 | |
| 320.15 | 0.150 | |
| 330.15 | 0.230 | |
| 2-Butanol | 290.15 | 0.030 |
| 300.15 | 0.050 | |
| 310.15 | 0.080 | |
| 320.15 | 0.125 | |
| 330.15 | 0.195 | |
| 2-Methyl-2-propanol | 298.15 | 0.040 |
| 308.15 | 0.065 | |
| 318.15 | 0.105 | |
| 328.15 | 0.165 | |
| 338.15 | 0.255 | |
| 1-Hexanol | 290.15 | 0.020 |
| 300.15 | 0.035 | |
| 310.15 | 0.060 | |
| 320.15 | 0.095 | |
| 330.15 | 0.150 |
Note: This data is adapted from the Journal of Chemical & Engineering Data.[10][11][12] The solubility of this compound in alcohols generally decreases with an increase in the alkyl chain length of the alcohol.[10][11][12]
Experimental Protocols
Below are detailed protocols for the recrystallization of this compound using two common solvent systems.
This protocol is particularly useful for removing colored impurities.
Materials:
-
Crude this compound
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of deionized water. Heat the mixture to boiling with continuous stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water to ensure a good recovery yield.
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly. Carefully add a small amount of activated charcoal to the hot solution (approximately 1-2% by weight of the crude product). Caution: Adding charcoal to a boiling solution can cause it to froth over.
-
Hot Filtration: Bring the solution back to a gentle boil for a few minutes. To remove the activated charcoal and any insoluble impurities, perform a hot gravity filtration. This is done by filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the Buchner funnel for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (175-177 °C).
This protocol is useful when a single solvent does not provide the ideal solubility characteristics.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring.
-
Inducing Crystallization: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as the final recrystallization solvent).
-
Drying: Dry the purified crystals as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationship between impurity types and purification steps.
References
- 1. This compound | 615-15-6 [chemicalbook.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. athabascau.ca [athabascau.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound CAS#: 615-15-6 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound CAS#: 615-15-6 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2-Methylbenzimidazole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing the versatile ligand, 2-Methylbenzimidazole. The unique structural features of this compound, with its coordinating nitrogen atoms, facilitate the construction of diverse and robust frameworks with potential applications in drug delivery, catalysis, and as luminescent materials. This document outlines various synthesis methodologies, summarizes key experimental parameters, and characterizes the properties of the resulting coordination polymers.
Overview of Synthesis Methodologies
The synthesis of coordination polymers involving this compound typically employs solvothermal or hydrothermal methods. These techniques are carried out in sealed vessels, often Teflon-lined stainless-steel autoclaves, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired product. Key parameters influencing the outcome of the synthesis include the choice of metal salt and ligands, their molar ratios, the solvent system, reaction temperature, and reaction time. Room temperature synthesis by slow evaporation is also a viable, though less common, method.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Cadmium(II) Coordination Polymer
This protocol describes the synthesis of a one-dimensional cadmium(II) coordination polymer, poly[trans,trans,trans-bis(μ-dicyanamido-κ²N¹:N³)bis(this compound-κN)cadmium(II)].[1][2]
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium dicyanamide (NaN(CN)₂)
-
This compound (C₈H₈N₂)
-
Methanol (CH₃OH)
Procedure:
-
In a glass vial, dissolve cadmium nitrate tetrahydrate (0.1 mmol) and sodium dicyanamide (0.2 mmol) in 5 mL of methanol.
-
In a separate vial, dissolve this compound (0.2 mmol) in 5 mL of methanol.
-
Slowly add the this compound solution to the metal salt solution with stirring.
-
Seal the vial and place it inside a larger, sealed container.
-
Heat the reaction mixture to 60 °C for 72 hours.
-
Allow the container to cool slowly to room temperature.
-
Colorless, block-shaped crystals of the coordination polymer are formed.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Experimental Workflow
Caption: Solvothermal synthesis of a Cd(II) coordination polymer.
Protocol 2: Hydrothermal Synthesis of a Cadmium(II) Coordination Polymer with a Mixed-Ligand System
This protocol details the synthesis of a two-dimensional cadmium(II) coordination polymer, {[Cd(L2)(tbta)]n}, where L2 is 1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene and H₂tbta is tetrabromoterephthalic acid.[3]
Materials:
-
Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)
-
1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene (L2)
-
Tetrabromoterephthalic acid (H₂tbta)
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Combine the Cadmium(II) salt (0.1 mmol), L2 (0.1 mmol), and H₂tbta (0.1 mmol) in a 25 mL Teflon-lined stainless-steel autoclave.
-
Add a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and deionized water.
-
Seal the autoclave and heat it to a temperature between 100 °C and 180 °C for 48 to 72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the reaction solvent, and air-dried.
Experimental Workflow
Caption: Hydrothermal synthesis of a mixed-ligand Cd(II) CP.
Protocol 3: Synthesis of the this compound Ligand
This protocol describes a common method for the synthesis of the this compound ligand from o-phenylenediamine.[4]
Materials:
-
o-phenylenediamine
-
Acetic acid
-
Water
-
Concentrated ammonia solution
-
10% aqueous ethanol
Procedure:
-
In a round-bottom flask, add o-phenylenediamine (e.g., 5.43 g), 20 mL of water, and 5.4 mL of acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 45 minutes.
-
After 45 minutes, cool the reaction mixture.
-
Make the solution basic by the gradual addition of concentrated ammonia solution until a precipitate is formed.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from 10% aqueous ethanol.
-
Filter the purified crystals, dry them, and weigh to determine the yield.
Reaction Mechanism Overview
References
Application Note: Evaluation of the Antioxidant Activity of 2-Methylbenzimidazole using a DPPH Radical Scavenging Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzimidazole is a heterocyclic organic compound recognized as an important pharmacophore in the medicinal industry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the evaluation of their antioxidant potential is a critical aspect of drug discovery and development. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease states. Antioxidants can mitigate this damage by neutralizing free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of chemical compounds. This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay, presents quantitative data from cited literature, and offers visual workflows to guide the experimental setup.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark purple crystalline solid that forms a stable radical in solution. When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and this change in absorbance can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested.
Experimental Protocols
This protocol is based on the methodology described for the evaluation of this compound[1].
Materials and Reagents
-
This compound (Test Compound)
-
Ascorbic Acid (Standard Antioxidant)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (Spectroscopic Grade)
-
96-well microplate or quartz cuvettes
-
UV-Visible Spectrophotometer or Microplate Reader
-
Standard laboratory glassware and pipettes
Preparation of Solutions
-
DPPH Solution (0.002% w/v): Dissolve 2 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle) to prevent degradation.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol.
-
Standard Stock Solution: Prepare a stock solution of Ascorbic Acid in methanol.
-
Serial Dilutions: From the stock solutions of the test compound and the standard, prepare a series of working solutions at different concentrations (e.g., 20, 50, 100, 200, and 400 µg/mL) in methanol[1].
Assay Procedure
-
Reaction Setup: In a series of test tubes or microplate wells, add 2.0 mL of each concentration of the test compound or standard solution.
-
DPPH Addition: To each tube or well, add 2.0 mL of the 0.002% DPPH solution[1].
-
Control: Prepare a control sample containing 2.0 mL of methanol and 2.0 mL of the 0.002% DPPH solution.
-
Blank: Use methanol as the blank to calibrate the spectrophotometer.
-
Incubation: Thoroughly mix all solutions and incubate the tubes or plates in the dark at room temperature for 30 minutes[1].
-
Absorbance Measurement: After the incubation period, measure the absorbance of each solution at 517 nm using the UV-Visible spectrophotometer[1].
Data Analysis and Calculation
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control solution (DPPH solution without the test compound).
-
Asample is the absorbance of the test solution (DPPH solution with the test compound or standard).
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of percentage inhibition versus the concentration of the sample.
Data Presentation
The following table summarizes the DPPH radical scavenging activity of this compound compared to the standard antioxidant, Ascorbic Acid, at various concentrations as reported in the literature. Studies have shown that 2-methyl-1H-benzimidazole exhibits notable antioxidant activity, which is greater than that of ascorbic acid at higher concentrations[2].
| Concentration (µg/mL) | % Scavenging Activity of this compound | % Scavenging Activity of Ascorbic Acid (Standard) |
| 20 | 25.34 | 43.21 |
| 50 | 34.21 | 55.34 |
| 100 | 54.76 | 67.23 |
| 200 | 69.87 | 78.43 |
| 400 | 88.23 | 85.34 |
Data sourced from Saini et al., 2016. The absorbance was found to increase with the dose of the compound and the standard[1].
Mandatory Visualizations
Caption: DPPH radical scavenging mechanism.
Caption: Experimental workflow for the DPPH assay.
References
Application Notes and Protocols for Screening 2-Methylbenzimidazole Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening and evaluation of 2-methylbenzimidazole derivatives as potential anticancer agents. The protocols outlined below are based on established methodologies for determining cytotoxicity, and elucidating mechanisms of action such as apoptosis induction and cell cycle arrest.
Introduction
This compound derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer activity across a spectrum of cancer cell lines.[1] Their therapeutic potential stems from their ability to interfere with multiple cellular processes crucial for cancer cell survival and proliferation, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways.[1] This document offers detailed protocols for key in vitro assays and provides a framework for data presentation and interpretation to aid in the discovery and development of novel this compound-based cancer therapies.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of this compound derivatives is a critical initial assessment of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for representative this compound derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549 (Lung) | 111.70 | [2] |
| DLD-1 (Colon) | 185.30 | [2] | |
| L929 (Fibrosarcoma) | 167.30 | [2] | |
| Compound 11i | A-549 (Lung) | 1.48 | [3] |
| Compound 11p | A-549 (Lung) | 1.92 | [3] |
| Fluoro aryl benzimidazole derivative 1 | HOS (Osteosarcoma) | 1.8 | [4] |
| G361 (Melanoma) | 2.0 | [4] | |
| MCF-7 (Breast) | 2.8 | [4] | |
| K-562 (Leukemia) | 7.8 | [4] | |
| Benzimidazole-chalcone hybrid 47 | A549 (Lung) | 4.47 | [4] |
| MDA-MB-231 (Breast) | 4.68 | [4] | |
| PC-3 (Prostate) | 5.50 | [4] | |
| Benzimidazole-triazole hybrid 32 | HCT-116 (Colon) | 3.87 - 8.34 | [4] |
| HepG2 (Liver) | 3.87 - 8.34 | [4] | |
| MCF-7 (Breast) | 3.87 - 8.34 | [4] | |
| HeLa (Cervical) | 3.87 - 8.34 | [4] | |
| Doxorubicin (Reference Drug) | HepG2, HCT-116, MCF-7, HeLa | 4.17 - 5.57 | [1][4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Collection: Induce apoptosis in cells by treating them with the this compound derivatives for a specified time. Collect both adherent and floating cells.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.[6]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][8]
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Collection and Fixation: Harvest the treated and untreated cells. Wash once with PBS and resuspend the pellet in 1 ml of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[8] Fix the cells for at least 30 minutes on ice or store them at 4°C.[8]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[9]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[9]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[10][11]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.[12]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[10]
Visualizations
Caption: Experimental workflow for screening this compound derivatives.
Caption: Apoptosis signaling pathways modulated by this compound derivatives.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
Synthesis of Benzimidazo[1,2-a]quinolones: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of benzimidazo[1,2-a]quinolones, a class of heterocyclic compounds with significant potential in drug discovery. The benzimidazole and quinolone scaffolds are prevalent in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[1][2] The fusion of these two pharmacophores into the benzimidazo[1,2-a]quinolone core is a promising strategy for the development of novel drug candidates.
The protocol outlined below follows a two-step synthetic sequence starting from the readily available precursor, o-phenylenediamine. The first step involves the synthesis of 2-aminobenzimidazole, a key intermediate. The subsequent step is a Gould-Jacobs type reaction, which accomplishes the construction of the quinolone ring through the condensation of 2-aminobenzimidazole with a β-ketoester, followed by thermal cyclization.[1][3][4][5]
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the intermediate and the final product.
Part 1: Synthesis of 2-Aminobenzimidazole
The synthesis of 2-aminobenzimidazole is achieved through the reaction of o-phenylenediamine with cyanogen bromide in an aqueous solution.
Materials:
-
o-Phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium carbonate
-
Deionized water
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve o-phenylenediamine (1.0 eq) in deionized water.
-
Slowly add a solution of cyanogen bromide (1.0 eq) in water to the o-phenylenediamine solution with constant stirring.
-
A precipitate will form. Continue stirring for 30 minutes at room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Filter the resulting precipitate and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a hot ethanol/water mixture to yield pure 2-aminobenzimidazole.
-
Dry the product under vacuum.
Part 2: Synthesis of Benzimidazo[1,2-a]quinolone-6-one
This procedure describes the Gould-Jacobs type reaction between 2-aminobenzimidazole and diethyl malonate.
Materials:
-
2-Aminobenzimidazole
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or Dowtherm A (high-temperature solvent)
-
Ethanol
Procedure:
-
Combine 2-aminobenzimidazole (1.0 eq) and diethyl malonate (1.5 eq) in a round-bottom flask.
-
Heat the mixture at 140-150 °C for 2 hours. Ethanol will distill from the reaction mixture.
-
To the resulting intermediate, add polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A.
-
Heat the reaction mixture to 240-250 °C for 30-45 minutes.
-
Allow the reaction mixture to cool to below 100 °C and then pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash it with water, followed by a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., dimethylformamide or acetic acid) to obtain the pure benzimidazo[1,2-a]quinolone-6-one.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a generic benzimidazo[1,2-a]quinolone. Yields are indicative and may vary based on the specific substrates and reaction scale.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | o-Phenylenediamine, Cyanogen bromide | Water, Na₂CO₃ | Room Temperature | 0.5 | 80-90 |
| 2 | 2-Aminobenzimidazole, Diethyl malonate | PPA or Dowtherm A | 140-150, then 240-250 | 2.5-3.0 | 60-75 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of benzimidazo[1,2-a]quinolones.
Caption: Workflow for the synthesis of benzimidazo[1,2-a]quinolones.
Reaction Mechanism
The diagram below outlines the plausible reaction mechanism for the formation of the benzimidazo[1,2-a]quinolone core.
Caption: Mechanism of benzimidazo[1,2-a]quinolone formation.
References
Troubleshooting & Optimization
how to improve the yield of 2-Methylbenzimidazole synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-Methylbenzimidazole and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine with acetic acid.[1][2][3] This reaction is typically heated, often in the presence of an acid catalyst, to facilitate cyclization and dehydration, forming the benzimidazole ring.[2][4]
Q2: What are the most critical parameters affecting the reaction yield?
A2: Several factors significantly influence the final yield of this compound:
-
Purity of Reactants: The purity of the o-phenylenediamine starting material is crucial. Impurities can lead to side reactions and the formation of colored byproducts, which complicates purification and lowers the yield.[4]
-
Reaction Temperature: An optimal temperature is necessary for efficient condensation and cyclization. For the reaction with acetic acid, this is often around 100°C or at the reflux temperature of the solvent system.[4][5][6] Excessively high temperatures can cause decomposition.[4]
-
Choice of Catalyst: While the reaction can proceed without a catalyst, using an acid catalyst like hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), or ammonium chloride (NH₄Cl) can significantly improve the reaction rate and yield.[4][7]
-
Reaction Time: The reaction must be allowed to proceed to completion. Progress should be monitored using Thin Layer Chromatography (TLC) to avoid premature termination or prolonged heating, which can lead to degradation products.[4]
-
Work-up Procedure: Proper neutralization of the acid catalyst and efficient extraction of the product are essential to maximize the isolated yield.[4] Incomplete neutralization can leave the product as a water-soluble salt, preventing its extraction into the organic phase.[4]
Q3: How can I effectively monitor the reaction's progress?
A3: The reaction is best monitored by Thin Layer Chromatography (TLC).[4] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (o-phenylenediamine) and the appearance of the this compound product spot. A suitable mobile phase is often a mixture of ethyl acetate and hexane.[1][4]
Q4: What is the recommended method for purifying the final product?
A4: The most common and effective method for purifying crude this compound is recrystallization.[4][8] Water or ethanol are frequently used as recrystallization solvents.[4][5] If the product is colored, digesting the solution with activated charcoal (e.g., Norite) before hot filtration can help remove colored impurities.[5][8]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause: Poor quality or oxidized o-phenylenediamine.
-
Solution: Ensure the purity of the starting material. If it is old or discolored, consider purifying it by recrystallization or sublimation before use.[4]
-
-
Possible Cause: Insufficient heating or reaction time.
-
Possible Cause: Absence of or insufficient acid catalyst.
-
Solution: Add a catalytic amount of a suitable acid, such as 4N HCl or p-TSA, to improve the reaction rate.[4]
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: Use a slight molar excess of acetic acid to ensure the complete conversion of o-phenylenediamine.[4]
-
Problem 2: Formation of a Dark-Colored Reaction Mixture and Product
-
Possible Cause: Oxidation of the o-phenylenediamine starting material, either before or during the reaction.
-
Solution: Use freshly purified o-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]
-
-
Possible Cause: Overheating the reaction mixture.
-
Solution: Carefully control the reaction temperature and avoid excessive heating, which can lead to decomposition and the formation of tarry byproducts.[4]
-
Problem 3: Multiple Spots on TLC of the Crude Product
-
Possible Cause: Incomplete reaction.
-
Solution: Continue heating the reaction and monitor by TLC until the o-phenylenediamine spot disappears.[4]
-
-
Possible Cause: Formation of side products, such as the N,N'-diacetylated intermediate.
-
Solution: Optimize the stoichiometry and reaction conditions. Using an acid catalyst can promote the desired cyclization over side reactions.[4]
-
-
Possible Cause: Decomposition of the product.
-
Solution: Avoid prolonged reaction times and excessive temperatures once the reaction has reached completion as determined by TLC.[4]
-
Problem 4: Difficulty Isolating the Product During Work-up
-
Possible Cause: Incomplete neutralization of the acid catalyst. This leads to the formation of the product's salt, which is water-soluble and will not be extracted by organic solvents.
-
Possible Cause: Inefficient extraction.
-
Solution: Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions (e.g., 3 times) to ensure complete removal of the product from the aqueous layer.[4]
-
Data Presentation
The choice of reaction conditions can have a substantial impact on the yield of this compound. The following table summarizes yields reported under various conditions.
Table 1: Impact of Reaction Conditions on this compound Yield
| Entry | Reactants | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | o-Phenylenediamine, Acetic Acid | None (aqueous) | 100 | 2 | 68 | [5] |
| 2 | o-Phenylenediamine, Acetic Acid | 4N HCl (catalyst) | 100 | 2 | Good | [4] |
| 3 | o-Phenylenediamine, Acetic Acid | NH₄Cl | 80 | 2 | 72-90 | [4] |
| 4 | o-Phenylenediamine, Acetic Acid | Toluene (solvent) | Reflux | 4 | >85 | [9] |
| 5 | 2-Nitroaniline, Ethanol | Cu-Pd/(Mg)γ-Al₂O₃ | 180 | 6 | 98.8 | [10] |
| 6 | o-Phenylenediamine, Benzaldehyde | MgO@DFNS, Ethanol | Room Temp | 4 | 95 | [11] |
Note: Entries 5 and 6 describe syntheses of benzimidazole derivatives using different starting materials but are included to illustrate the high yields achievable with modern catalytic methods.
Experimental Protocols
Protocol 1: Classical Synthesis via Phillips-Ladenburg Reaction
This protocol is a standard method for laboratory-scale synthesis.
Materials:
-
o-Phenylenediamine (5.4 g, 0.05 mol)
-
Glacial Acetic Acid (3.0 g, 0.05 mol or ~2.9 mL)
-
4N Hydrochloric Acid (catalytic amount, ~1 mL)
-
10% Sodium Hydroxide Solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Place o-phenylenediamine and 20 mL of water into a round-bottomed flask equipped with a reflux condenser.
-
Add the glacial acetic acid and the catalytic amount of 4N HCl to the flask.
-
Heat the mixture in a water bath at 100°C and reflux for 45 minutes to 2 hours.[6][12] Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly add 10% sodium hydroxide solution while stirring until the mixture is just alkaline to litmus paper.[5][6]
-
The crude product may precipitate out. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by suction filtration and wash the crude product with ice-cold water.[6]
-
Purify the crude product by recrystallization from boiling water or ethanol. If necessary, use activated charcoal to decolorize the solution.
-
Dry the purified white crystals. The expected melting point is 175-177°C.[1]
Protocol 2: High-Yield Synthesis using Toluene
This protocol, adapted from patent literature, uses toluene as a solvent to achieve higher yields.[9]
Materials:
-
o-Phenylenediamine (54 g, 0.5 mol)
-
Glacial Acetic Acid (30 g, 0.5 mol)
-
Toluene (~220 g or 250 mL)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add o-phenylenediamine, glacial acetic acid, and toluene.
-
Stir the mixture and heat to reflux. Maintain reflux for 4 to 12 hours.[9]
-
Once the reaction is complete (monitored by TLC), slowly cool the mixture to 10-15°C to induce crystallization.
-
Continue stirring the crystallized mixture for at least 1 hour to maximize crystal growth.[9]
-
Collect the product by suction filtration.
-
Wash the solid product with a small amount of cold toluene.
-
Dry the product under reduced pressure to obtain this compound as an off-white powder. This method reports yields exceeding 85%.[9]
Visualizations
// Invisible node to direct the water output out [shape=none, label=""]; intermediate -> out [style=invis]; out -> water [color="#34A853"]; } endomd Caption: Reaction pathway for this compound synthesis.
// Nodes prep [label="1. Reactant Preparation\n(o-Phenylenediamine + Acetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Add solvent/catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="3. Heating & Reflux\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Work-up\n(Cool, Neutralize, Extract/Filter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="5. Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="6. Analysis\n(Yield, m.p., Spectroscopy)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> setup; setup -> react; react -> workup; workup -> purify; purify -> char; } endomd Caption: General experimental workflow for synthesis.
// Nodes start [label="Problem:\nLow Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q_purity [label="Is starting material pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_purity_no [label="Action:\nPurify o-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"];
q_temp [label="Is temp/time correct?\n(e.g., 100°C, TLC check)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_temp_no [label="Action:\nIncrease temp/time\nMonitor via TLC", fillcolor="#F1F3F4", fontcolor="#202124"];
q_catalyst [label="Was a catalyst used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_catalyst_no [label="Action:\nAdd acid catalyst\n(e.g., 4N HCl)", fillcolor="#F1F3F4", fontcolor="#202124"];
q_workup [label="Was neutralization complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_workup_no [label="Action:\nNeutralize until alkaline\nRe-extract product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q_purity; q_purity -> a_purity_no [label="No"]; q_purity -> q_temp [label="Yes"];
q_temp -> a_temp_no [label="No"]; q_temp -> q_catalyst [label="Yes"];
q_catalyst -> a_catalyst_no [label="No"]; q_catalyst -> q_workup [label="Yes"];
q_workup -> a_workup_no [label="No"]; } endomd Caption: Troubleshooting logic for low synthesis yield.
References
- 1. banglajol.info [banglajol.info]
- 2. benchchem.com [benchchem.com]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 615-15-6 [chemicalbook.com]
- 9. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. youtube.com [youtube.com]
troubleshooting peak tailing in HPLC analysis of 2-Methylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Methylbenzimidazole, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2] It is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[2] This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Question: My this compound peak is tailing. What are the most common causes and how can I fix it?
Answer:
Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column-related issues.[3][4][5] Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate the HPLC Column
The column is a primary suspect when peak tailing occurs.[6]
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 or C8 columns.[1][3][4] This secondary retention mechanism is a major cause of peak tailing.[7]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of accessible silanol groups, thus reducing secondary interactions.[3][7]
-
Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 3 or below) protonates the silanol groups, minimizing their interaction with the basic analyte.[3][7][8]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[2]
-
-
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[6][9] A void at the column inlet can also distort peak shape.[1][6]
-
Solution:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[8]
-
Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[6]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[10][11]
-
-
Step 2: Optimize the Mobile Phase
The composition and pH of the mobile phase are critical for achieving symmetrical peaks.[1]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. Operating near the pKa of the analyte can lead to inconsistent peak shapes.[1] For basic compounds, a mobile phase pH of 3 or lower is generally recommended to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.[3][7]
-
Solvent Strength: A mobile phase that is too weak (i.e., too high a percentage of water in reversed-phase) can increase interactions with the stationary phase and contribute to tailing.[6]
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase by 5-10%.[6]
-
Step 3: Check for System and Sample Effects
Issues outside of the column and mobile phase can also contribute to peak tailing.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause peak tailing.[8][12]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[14][15]
-
Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected with no dead volume.[15]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[9]
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor for my this compound peak?
A1: According to the USP, a tailing factor (Tf) close to 1.0 is ideal.[10] Values above 2.0 are generally considered unacceptable for quantitative analysis as they can compromise integration accuracy and resolution.[5][10]
Q2: Will switching from acetonitrile to methanol in my mobile phase help reduce peak tailing?
A2: It might. Acetonitrile and methanol have different solvent properties. In some cases, methanol can improve peak shape for basic compounds by interacting differently with the analyte and the stationary phase. It is worth investigating as part of your method development or troubleshooting.
Q3: I've tried adjusting the pH and using a new column, but the peak is still tailing. What else can I do?
A3: If you have addressed the most common causes, consider the following:
-
Metal Chelation: Trace metal contamination in the silica matrix of the column can sometimes interact with analytes.[2][15] Using a mobile phase with a chelating agent or a column with low metal content may help.
-
Extra-Column Effects: Double-check all your connections for dead volume.[15] Even a small gap in a fitting can cause peak tailing.[16]
-
Sample Matrix: An interfering compound from the sample matrix may be co-eluting with your this compound peak, giving the appearance of tailing.[11][13] Try running a blank and spiking your analyte into a clean matrix to confirm. A more robust sample clean-up procedure may be necessary.[3]
Q4: Can a blocked column frit cause peak tailing?
A4: Yes, a partially blocked inlet frit can distort the sample flow onto the column, which can cause tailing for all peaks in the chromatogram.[1][17] This can be caused by particulates from the sample or mobile phase.[17] Using in-line filters and ensuring your samples are filtered can prevent this.[1][8]
Data Presentation
The following tables summarize the expected impact of key parameters on the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Buffer/Additive | Expected Tailing Factor (Tf) | Peak Shape |
| 7.0 | 10 mM Phosphate | > 2.0 | Severe Tailing |
| 4.5 | 10 mM Acetate | 1.5 - 2.0 | Moderate Tailing |
| 3.0 | 0.1% Formic Acid | 1.1 - 1.4 | Good Symmetry |
| 2.5 | 0.1% Phosphoric Acid | < 1.2 | Excellent Symmetry |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Diagnostic Test | Recommended Solution |
| Secondary Silanol Interactions | Peak tailing is specific to basic compounds. | Use an end-capped column; lower mobile phase pH to < 3.[3][7] |
| Column Overload | Dilute sample 10-fold; inject smaller volume.[13] | Reduce sample concentration or injection volume.[8] |
| Column Contamination/Void | Increased backpressure; tailing for all peaks. | Flush column with strong solvent; use a guard column; replace column.[6] |
| Extra-Column Volume | Tailing observed for early eluting peaks. | Use shorter, narrower tubing; check fittings.[15] |
| Sample Solvent Mismatch | Poor peak shape, especially for early peaks. | Dissolve sample in mobile phase.[15] |
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v).
-
Gradient: 20% to 80% Acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards.
-
Sample Preparation: Dissolve the sample in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[12]
-
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. support.waters.com [support.waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
optimization of reaction conditions for Phillips-Ladenburg benzimidazole synthesis
Welcome to the technical support center for the optimization of the Phillips-Ladenburg benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this fundamental organic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Phillips-Ladenburg benzimidazole synthesis?
The Phillips-Ladenburg reaction is a classic method for synthesizing benzimidazoles, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and often with heating.[1][2] This method is widely used for the preparation of a variety of 2-substituted benzimidazoles.[3]
Q2: What are the most critical parameters to optimize for a successful synthesis?
The key parameters to optimize for a successful Phillips-Ladenburg synthesis are the choice of acid catalyst, solvent, reaction temperature, and reaction time. The interplay between these factors significantly influences the reaction's yield, selectivity, and rate. Traditional methods often require high temperatures, sometimes exceeding 180°C, especially for aromatic carboxylic acids.[3]
Q3: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are a common issue. The first parameters to investigate are typically the choice of catalyst and solvent. The reaction temperature and duration are also crucial. Inadequate heating, incorrect stoichiometry, or impure starting materials can also lead to diminished yields. Without a catalyst, conversion rates can be low and reaction times significantly longer.
Q4: I am observing the formation of side products. What are they and how can I minimize them?
Side products can arise from incomplete cyclization, over-alkylation (if using an alkylating agent), or degradation of starting materials or products at high temperatures. One common issue is the formation of regioisomers when using asymmetrically substituted o-phenylenediamines, resulting in a mixture of, for example, 5- and 6-substituted benzimidazoles.[4] Optimizing the reaction conditions, such as using a milder acid catalyst or a lower reaction temperature, can help improve selectivity.
Q5: How can I improve the regioselectivity of the reaction with an asymmetrically substituted o-phenylenediamine?
Achieving high regioselectivity can be challenging with the classic Phillips-Ladenburg conditions, which often yield mixtures of regioisomers.[4] The electronic properties of the substituent on the o-phenylenediamine ring play a key role. Modern methods often employ specific catalysts or directing groups to favor the formation of one regioisomer over the other.
Q6: What are the advantages of using microwave irradiation for this synthesis?
Microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times (from hours to minutes), improved yields, and often milder reaction conditions. This technique can also enhance regioselectivity in some cases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient temperature- Short reaction time- Impure starting materials | - Use a fresh or alternative acid catalyst (e.g., PPA, p-TsOH).- Ensure the reaction reaches the optimal temperature (may require heating above 180°C for aromatic acids).[3]- Monitor the reaction by TLC and extend the reaction time.- Check the purity of the o-phenylenediamine and carboxylic acid. |
| Formation of Multiple Products (Poor Selectivity) | - Formation of regioisomers with asymmetric o-phenylenediamines.- Side reactions due to harsh conditions. | - Investigate alternative synthetic routes that offer better regiocontrol.[4]- Lower the reaction temperature.- Use a milder acid catalyst. |
| Product Purification Difficulties | - Product is difficult to separate from the catalyst.- Formation of colored impurities.- Similar polarity of product and byproducts. | - If using a homogeneous catalyst like PPA, ensure complete neutralization and precipitation of the product.- Treat the crude product with activated carbon to remove colored impurities.- Employ column chromatography with an optimized solvent system for purification. In some cases, recrystallization from a suitable solvent is effective. |
| Reaction Stalls Before Completion | - Deactivation of the catalyst.- Equilibrium has been reached. | - Add a fresh portion of the catalyst.- Consider using a dehydrating agent to remove water and drive the reaction to completion. |
Experimental Protocols
General Procedure for Phillips-Ladenburg Benzimidazole Synthesis
-
Reactant Preparation : In a round-bottom flask, combine the o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions : Heat the reaction mixture under reflux for several hours (typically 2-6 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Work-up : After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[1]
-
Product Isolation : Stir the mixture until a precipitate forms. Collect the solid product by filtration, wash it with cold water, and dry.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography.[5]
Microwave-Assisted Synthesis Protocol
-
Reactant Combination : In a microwave-safe vessel, combine the o-phenylenediamine (1.0 eq), the carboxylic acid (1.0-1.2 eq), and the acid catalyst.
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).
-
Work-up and Purification : After irradiation and cooling, follow the work-up and purification steps described in the general procedure.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzimidazoles
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | 4N HCl | - | Reflux | - | - | [6] |
| Aromatic Acids | Dilute Mineral Acid | - | >180 (sealed tube) | - | - | [3] |
| Various Carboxylic Acids | NH4Cl | EtOH | 80-90 | - | 72-90 | [2] |
| Formic Acid | None | Water | 100 | 2 | 83-85 | Organic Syntheses |
Note: The table provides a summary of various reported conditions. Optimal conditions will vary depending on the specific substrates used.
Visualizations
Troubleshooting Workflow
References
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
identifying and minimizing side products in 2-Methylbenzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-Methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method is the Phillips-Ladenburg synthesis. This involves the condensation of o-phenylenediamine with acetic acid, often in the presence of a dilute acid catalyst like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).[1][2] The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring.[1][3]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main potential side products and impurities include:
-
N,N'-diacetylated o-phenylenediamine: This occurs when both amine groups of the starting material react with acetic acid without cyclizing.[1]
-
Unreacted o-phenylenediamine: Incomplete reaction will leave the starting material in the crude product.[1]
-
Oxidation products: The o-phenylenediamine starting material is susceptible to air oxidation, which can lead to the formation of colored impurities, darkening the reaction mixture and final product.[1]
-
Degradation products: Excessive heat or prolonged reaction times can lead to the decomposition of both reactants and the desired product.[1]
Q3: How can I monitor the progress of the reaction to avoid incomplete conversion?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][4] A suitable mobile phase is typically a mixture of ethyl acetate and hexane. By spotting the starting material, the reaction mixture, and a co-spot, you can observe the disappearance of the o-phenylenediamine spot and the appearance of the this compound product spot to determine the point of completion.[1]
Q4: What is the best way to purify the crude this compound?
A4: The most common and effective method for purifying the final product is recrystallization.[1] Ethanol or an aqueous ethanol solution is often used as the solvent.[1][3] If significant impurities are present, column chromatography can also be employed for purification.[5] Another technique involves dissolving the crude product in an aqueous sodium hydroxide solution, which can separate the benzimidazole from many impurities, followed by careful neutralization to precipitate the purified product.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[1]2. Suboptimal stoichiometry of reactants.[1]3. Product loss during work-up (incomplete extraction or precipitation).[1]4. Lack of catalyst or inefficient catalyst.[1] | 1. Monitor the reaction by TLC until the starting material is fully consumed.[1]2. Use a slight molar excess of acetic acid.[1]3. During work-up, ensure complete neutralization with a base (e.g., 10% NaOH or NaHCO3) to precipitate the free base. Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1][5]4. Add a catalytic amount of an acid like 4N HCl or p-TSOH.[1] |
| Dark-Colored Product | 1. Oxidation of the o-phenylenediamine starting material.[1]2. Overheating the reaction mixture.[1] | 1. Use purified o-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]2. Maintain the reaction temperature at the recommended level (typically around 100°C).[1] |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of the N,N'-diacetylated side product.[1]3. Product decomposition.[1] | 1. Continue heating and monitor by TLC until the starting material spot disappears.[1]2. Optimize the stoichiometry; avoid a large excess of acetic acid.[1]3. Avoid excessive heating and prolonged reaction times beyond what is necessary for complete conversion.[1] |
| Product Fails to Precipitate | 1. Incomplete neutralization of the acid catalyst, leading to the formation of the water-soluble product salt.[1] | 1. Carefully add a base (e.g., 10% NaOH or ammonia solution) until the solution is alkaline, checking with litmus paper.[3][4] |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes yields obtained under various catalytic conditions when synthesizing from o-phenylenediamine.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 100 | 2 | 68 | [1] |
| 4N HCl | 100 | 2 | Good | [1] |
| NH4Cl | 80 | 2 | 72-90 | [1] |
| p-TSOH | Reflux | - | High | [1] |
| Toluene (as solvent) | Reflux | 4 | 86 | [7] |
Note: "Good" and "High" yields are as reported in the source. Specific percentages were not provided.
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis with HCl Catalyst
This protocol is a standard method for the synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and glacial acetic acid (e.g., 6.6 g, 0.11 mol).
-
Catalyst Addition: Add a catalytic amount of 4N hydrochloric acid (e.g., 2-3 mL).[1]
-
Reaction: Attach a reflux condenser and heat the mixture in a water bath or heating mantle to approximately 100°C for 2 hours.[4] Monitor the reaction's completion by TLC.[1]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add a 10% sodium hydroxide or concentrated ammonia solution with constant stirring until the mixture is alkaline to litmus paper.[3][4]
-
The crude product will precipitate out of the solution.
-
Collect the solid by suction filtration and wash it with cold water.[1][4]
-
-
Purification: Recrystallize the crude solid from a 10% aqueous ethanol solution to obtain pure this compound.[3] Dry the purified crystals before characterization.
Protocol 2: Synthesis in Toluene
This method uses toluene as a solvent, which can help to control the reaction temperature and may improve yield.
-
Reactant Preparation: Add o-phenylenediamine (e.g., 108g, 1.0 mol) and acetic acid (60g, 1.0 mol) to toluene (324g) in a suitable reaction vessel.[7]
-
Reaction: Stir the mixture and heat to reflux for 4 hours.[7]
-
Crystallization: After the reflux period, slowly cool the reaction mixture to 10-15°C to induce crystallization. Stir at this temperature for 1 hour.[7]
-
Isolation: Collect the crystals by suction filtration and wash the solid with fresh toluene.[7]
-
Drying: Dry the product under reduced pressure to obtain this compound.[7]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. banglajol.info [banglajol.info]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Effective Purification of Crude 2-Methylbenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-Methylbenzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem: The crude product is highly colored (brown or dark beige).
-
Potential Cause: Formation of colored impurities or oxidation of starting materials/product. Unreacted o-phenylenediamine is prone to oxidation and can cause discoloration.
-
Solution:
-
Decolorization with Activated Charcoal: This is the most common and effective method. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Hot Filtration: Heat the solution with charcoal for a few minutes and then perform a hot filtration to remove the charcoal. The purified this compound will crystallize from the clear filtrate upon cooling.
-
Problem: Low yield after recrystallization.
-
Potential Cause 1: Incomplete precipitation. The product might be too soluble in the chosen solvent, even at low temperatures.
-
Solution: If using a single solvent like water or ethanol, try a mixed solvent system (e.g., ethanol-water).[1] Dissolve the crude product in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Potential Cause 2: Using too much solvent. An excessive amount of solvent will keep a significant portion of the product dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Potential Cause 3: Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. If crystals form, they can be redissolved with a small amount of hot solvent and added back to the filtrate.
-
Problem: Oily precipitate instead of crystals.
-
Potential Cause: The melting point of the impurities is lowered by the solvent, or the product is precipitating above its melting point. The presence of residual starting materials or solvent from the reaction can also contribute.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before placing it in an ice bath.
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution.
-
Solvent Selection: The chosen recrystallization solvent may not be optimal. Refer to the solvent selection table below and consider a different solvent or solvent mixture.
-
Problem: Multiple spots on TLC after purification.
-
Potential Cause: Incomplete reaction during synthesis, leading to impurities that co-crystallize with the product. Formation of side-products like N,N'-diacetylated compounds.[1]
-
Solution:
-
Second Recrystallization: A second recrystallization from a different solvent system may be necessary.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a more rigorous purification method.[1] A common eluent system is a gradient of ethyl acetate in hexane.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization.[1][2] For highly impure samples, column chromatography may be employed.
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: this compound has good solubility in hot water and alcohols, and is less soluble in these solvents when cold, making them ideal for recrystallization.[2][3] Commonly used solvents include:
Q3: How can I remove colored impurities from my crude this compound?
A3: The standard procedure is to use activated charcoal during recrystallization.[2][4] Add the charcoal to the hot solution of your crude product, heat for a short period, and then remove the charcoal via hot filtration.
Q4: My crude product is a solid powder. What are the likely impurities?
A4: Common impurities originate from the synthesis, which is typically the condensation of o-phenylenediamine and acetic acid.[2] Likely impurities include:
-
Unreacted o-phenylenediamine
-
Residual acetic acid
-
Water
-
Side-products from the reaction (e.g., N,N'-diacetylated o-phenylenediamine)
-
Oxidation products of o-phenylenediamine, which often cause discoloration.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is a white to off-white or light beige crystalline powder.[2][7][8] The reported melting point is in the range of 175-177 °C.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Hot Water | Soluble | [2][4] |
| Cold Water | Sparingly/Slightly Soluble | |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [7] |
| Ether | Soluble | [2] |
| Sodium Hydroxide Solution | Soluble | [2][4] |
| Benzene | Insoluble | [2][4] |
| DMSO | Slightly Soluble | [3] |
Table 2: Comparison of Purification Strategies from Synthesis Protocols
| Purification Method | Key Steps | Reported Purity | Reported Yield | Reference |
| Recrystallization from Water | Dissolve in hot water, add activated charcoal, hot filter, cool to crystallize. | Not specified, but product is "final". | 68% (from synthesis) | [2][4] |
| Crystallization from Toluene | After synthesis in toluene, cool the reaction mixture to crystallize, wash with toluene. | 99.2% - 99.5% (HPLC) | 85% - 86.6% (from synthesis) | [9] |
| Recrystallization from 10% Aqueous Ethanol | Collect crude precipitate, recrystallize from 10% aqueous ethanol. | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Water with Activated Charcoal
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate with stirring). Continue adding small portions of hot water until the solid has just dissolved.
-
Decolorization: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the crude product's weight) to the hot solution.
-
Heating: Swirl the flask and gently heat the mixture for 5-10 minutes.
-
Hot Filtration: Set up a hot filtration apparatus (pre-heat a funnel and a receiving flask). Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.[10]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 615-15-6 [chemicalbook.com]
- 3. This compound CAS#: 615-15-6 [m.chemicalbook.com]
- 4. This compound CAS#: 615-15-6 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Page loading... [guidechem.com]
- 9. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up Laboratory Synthesis of 2-Methylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the laboratory synthesis of 2-Methylbenzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction: Insufficient heating or reaction time.[1] - Degraded starting material: o-phenylenediamine can oxidize and darken over time.[1] - Suboptimal stoichiometry: Incorrect ratio of o-phenylenediamine to acetic acid.[1] | - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. Reaction temperatures around 100°C are commonly reported.[1][2] - Use purified starting materials: Ensure the purity of o-phenylenediamine before use.[1] - Adjust stoichiometry: A slight excess of acetic acid can be beneficial.[1] |
| Formation of Dark-Colored Product | - Oxidation: o-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures.[1] - Overheating: Excessive temperatures can lead to decomposition and the formation of colored impurities.[1] | - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Temperature control: Carefully control the reaction temperature to avoid exceeding the optimal range.[1] Using a solvent like toluene can help stabilize the reaction temperature.[3] |
| Multiple Spots on TLC (Impure Product) | - By-product formation: The formation of N,N'-diacetylated product is a common side reaction.[1] Another potential byproduct is 2-propylbenzimidazole.[4] - Incomplete reaction: Presence of unreacted starting materials.[1] - Product decomposition: Degradation of this compound under harsh conditions.[1] | - Control stoichiometry and temperature: Use a slight excess of acetic acid and maintain optimal temperature to minimize side reactions.[1] - Ensure complete reaction: Monitor with TLC until the starting material spot disappears.[1] - Avoid prolonged heating: Once the reaction is complete, proceed with the work-up to prevent product degradation.[1] |
| Difficulty in Product Isolation | - Product solubility: The product might remain dissolved in the reaction mixture or form a salt.[1] - Inefficient extraction: Use of an inappropriate solvent or an insufficient number of extractions.[1] | - Neutralization and Precipitation: After cooling, carefully neutralize the reaction mixture with a base (e.g., 10% NaOH) to precipitate the crude product.[1][2] - Solvent Extraction: If precipitation is incomplete, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1] |
| Exothermic Reaction Difficult to Control | - Heat of reaction: The condensation reaction is exothermic, which can be challenging to manage on a larger scale.[5] | - Controlled reagent addition: Add reagents slowly and in a controlled manner to manage the exotherm.[5] - Efficient heat dissipation: Ensure the reaction vessel has adequate cooling and stirring to dissipate the heat generated.[5] - Use of a solvent: A solvent like toluene can help to moderate the temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common method is the condensation reaction between o-phenylenediamine and acetic acid.[2][3] This reaction is typically heated to drive the cyclization and dehydration.
Q2: What are the key parameters to consider when scaling up the synthesis of this compound?
A2: Key parameters for successful scale-up include:
-
Heat Management: The reaction is exothermic, and efficient heat removal is crucial to prevent runaway reactions.[5]
-
Reagent Addition Rate: Slow and controlled addition of reagents helps to manage the exotherm and minimize byproduct formation.[5]
-
Mixing Efficiency: Good agitation is essential for maintaining a homogenous reaction mixture and uniform temperature.[5]
-
Solvent Selection: The choice of solvent can impact reaction kinetics, temperature control, and product isolation.[3][5]
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following:
-
Use high-purity starting materials. [1]
-
Optimize the molar ratio of reactants. A slight excess of acetic acid is often recommended.[1]
-
Ensure the reaction goes to completion by monitoring with TLC. [1]
-
Employ a solvent like toluene or butyl acetate to azeotropically remove water, which is a byproduct of the reaction. [3][6]
Q4: My final product is a dark oil instead of a solid. What could be the reason?
A4: The formation of a dark oil can be due to the presence of impurities, residual solvent, or moisture. Oxidation of the starting material or product can also lead to discoloration.[1] Purification by recrystallization or column chromatography may be necessary to obtain a solid product.
Q5: Are there any alternative, "greener" synthesis methods for this compound?
A5: Yes, several greener approaches are being explored, including:
-
Catalytic methods: Using catalysts can lead to milder reaction conditions and improved efficiency.[4]
-
Microwave-assisted synthesis: This can significantly reduce reaction times.
-
Solvent-free reactions: Eliminating solvents reduces waste and environmental impact.
Data Presentation
The following table summarizes quantitative data from various synthesis methods for this compound.
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Heating | o-phenylenediamine, Acetic acid | None | 100 | 2 | ~70 | [3] |
| Toluene Reflux | o-phenylenediamine, Acetic acid | Toluene | Reflux | 4 | 86.1 | [3] |
| Butyl Acetate Azeotropic Distillation | o-phenylenediamine, Acetic acid | Butyl Acetate | 120-130 | - | High | [6] |
| Heterogeneous Catalysis | 2-Nitroaniline, Ethanol | Water | - | 6 | 98.8 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Heating
This protocol is a common laboratory-scale method.
-
In a round-bottom flask, combine o-phenylenediamine (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.11 mol).
-
Heat the mixture in a water bath at 100°C for 2 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with stirring until the mixture is alkaline to litmus paper.[2]
-
Collect the precipitated crude product by suction filtration and wash with cold water.[2]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., 10% aqueous ethanol).
Protocol 2: Scaled-up Synthesis of this compound using Toluene
This protocol is more suitable for larger scales due to better temperature control.
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-phenylenediamine (e.g., 1.0 mol), glacial acetic acid (e.g., 1.0 mol), and toluene (e.g., 3 times the mass of o-phenylenediamine).[3]
-
Stir the mixture and heat to reflux for 4 hours.[3]
-
Slowly cool the reaction mixture to 10-15°C to induce crystallization.[3]
-
Stir the crystalline slurry for 1 hour.[3]
-
Filter the solid product and wash it with a small amount of cold toluene.[3]
-
Dry the product under reduced pressure.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Heterogeneous Catalytic Synthesis of this compound from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3 [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. SU819098A1 - Method of preparing this compound - Google Patents [patents.google.com]
methods for removing colored impurities from 2-Methylbenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 2-Methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of colored impurities in this compound?
Colored impurities in this compound often originate from side reactions during its synthesis. These are frequently highly colored amine condensation products.[1] The direct heating of o-phenylenediamine and acetic acid can also lead to charring and the formation of colored materials if the temperature is not well-controlled.[2]
Q2: What are the primary methods for removing colored impurities from this compound?
The most common and effective methods for decolorizing this compound include:
-
Recrystallization: This is a fundamental technique involving the dissolution of the crude product in a suitable hot solvent and subsequent cooling to form purified crystals, leaving impurities in the mother liquor.[3][4]
-
Activated Carbon Treatment: Activated carbon, also known as charcoal, is a highly porous material that can adsorb colored impurities from a solution.[5][6][7][8]
-
Chemical Treatment: Oxidizing agents like potassium permanganate can be used to break down colored impurities, followed by a reducing agent to remove the excess oxidant.[5]
Q3: How do I choose the right solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures.[4] For this compound, several solvents and solvent systems have been reported:
-
Water: Boiling water can be an effective solvent for recrystallization.[5]
-
Toluene: Used in a synthesis and crystallization process to yield a white-like solid.[2]
-
Benzene (Hot): Can be used to dissolve the crude product before activated carbon treatment.[6]
-
Methanol-based solvents and Formic Acid: These are effective at dissolving the common highly colored amine condensation byproducts.[1]
It is recommended to perform small-scale solubility tests with a few solvent candidates to determine the most suitable one for your specific product.
Troubleshooting Guides
Issue 1: Persistent Yellow Color After Recrystallization
Problem: The this compound product remains yellow or discolored even after one or more recrystallization attempts.[5]
Possible Causes:
-
The colored impurities have similar solubility profiles to this compound in the chosen solvent.
-
The concentration of impurities is very high.
-
The impurities are strongly adsorbed onto the crystal lattice.
Solutions:
| Solution | Detailed Steps |
| 1. Activated Carbon Treatment | 1. Dissolve the impure this compound in a minimal amount of hot solvent. 2. Add a small amount of activated carbon (e.g., Norite), typically 1-2% of the solute's weight, to the hot solution.[5] 3. Boil the solution for a few minutes to allow for adsorption of the impurities.[9] 4. Perform a hot filtration to remove the activated carbon.[3] 5. Allow the filtrate to cool slowly to induce crystallization. |
| 2. Chemical Treatment (Potassium Permanganate) | 1. Dissolve the discolored this compound in boiling water. 2. Add a strong solution of potassium permanganate dropwise until the liquid becomes opaque due to the formation of manganese dioxide. 3. To the hot mixture, add solid sodium bisulfite until the solution becomes clear again. 4. Add decolorizing carbon and digest for fifteen minutes. 5. Filter the hot solution and cool to crystallize the purified product.[5] |
| 3. Change of Solvent | Experiment with a different recrystallization solvent or a mixed solvent system. A solvent pair, where the product is soluble in one and insoluble in the other, can sometimes provide better separation from impurities.[3] |
Issue 2: Formation of Oily Precipitate or No Crystals Upon Cooling
Problem: Instead of forming crystals, the product separates as an oil, or no precipitation occurs upon cooling the recrystallization solution.
Possible Causes:
-
The solution is supersaturated, and the product is "oiling out" instead of crystallizing.
-
Too much solvent was used, and the solution is not saturated at the lower temperature.
-
The cooling process is too rapid.
Solutions:
| Solution | Detailed Steps |
| 1. Induce Crystallization | 1. Scratch the inner wall of the flask with a glass rod at the meniscus to create nucleation sites. 2. Add a seed crystal of pure this compound to the cooled solution. 3. Cool the solution further in an ice bath after it has slowly reached room temperature.[9] |
| 2. Reduce Solvent Volume | If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[9] |
| 3. Slower Cooling | Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and better crystal formation.[9] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon and Recrystallization
This protocol is adapted from a method for purifying 2-methylimidazole, which is structurally similar to this compound.[6]
Materials:
-
Crude this compound
-
Benzene (or another suitable solvent like toluene or water)
-
Activated Carbon
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Filter paper and funnel (for hot filtration)
-
Büchner funnel and flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot benzene (40-80°C) with stirring for 30-60 minutes.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Activated Carbon Treatment: To the hot filtrate, add activated carbon (approximately 1-2% w/w of the solute).
-
Adsorption: Stir the mixture at an elevated temperature for 15-30 minutes.
-
Removal of Activated Carbon: Perform a hot gravity filtration to remove the activated carbon. Ensure the apparatus is pre-heated to prevent premature crystallization.[5]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at 40-50°C for 1-4 hours.[6]
Protocol 2: Purification by Oxidation and Recrystallization
This protocol is based on a method for purifying benzimidazole.[5]
Materials:
-
Crude this compound
-
Potassium permanganate solution
-
Solid sodium bisulfite
-
Decolorizing carbon
-
Water
-
Standard laboratory glassware for heating, filtration, and crystallization.
Procedure:
-
Dissolution: Dissolve the crude this compound in boiling water (approximately 13 mL per gram of crude product).[5]
-
Oxidation: While the solution is hot, add a strong potassium permanganate solution dropwise until the solution becomes opaque due to the precipitation of manganese dioxide.[5]
-
Reduction: Add solid sodium bisulfite to the hot mixture in small portions until the solution becomes clear.[5]
-
Adsorption: Add a small amount of decolorizing carbon and continue to heat the mixture for 15 minutes.[5]
-
Hot Filtration: Filter the hot solution rapidly through a pre-heated filter to remove the carbon and any other solids.[5]
-
Crystallization: Cool the filtrate to 10-15°C to induce crystallization.[5]
-
Isolation and Washing: Collect the white crystals by filtration and wash them with a small amount of cold water.[5]
-
Drying: Dry the purified product at 100°C.[5]
Data Summary
| Method | Starting Material Appearance | Expected Final Product Appearance | Reported Yield | Purity (HPLC) |
| Toluene Recrystallization [2] | Not Specified (Crude reaction mixture) | White-like solid powder | 85-86.6% | 99.2-99.5% |
| Benzene & Activated Carbon [6] | Crystalline impurity | White needle-like crystals | >70% | >92% |
| Water & Permanganate/Bisulfite [5] | Discolored crystals | White product | 90-92% recovery | Not Specified |
Visual Workflow Diagrams
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN102827083A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 7. euwa.com [euwa.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Detection Sensitivity of 2-Methylbenzimidazole in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 2-Methylbenzimidazole in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Troubleshooting Guide
This guide addresses common issues that can lead to low detection sensitivity for this compound and provides systematic solutions.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Signal | Improper Ionization Settings: The mass spectrometer is not efficiently ionizing this compound. | Optimize ion source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature. For this compound, which is a basic compound, positive electrospray ionization (ESI+) is typically the most effective mode.[1][2] |
| Suboptimal Mobile Phase Composition: The mobile phase is not conducive to the ionization of the analyte. | Use mobile phase additives that promote ionization. Formic acid (typically 0.1%) is a common choice for positive ion mode as it facilitates protonation.[2] Ensure the use of high-purity, LC-MS grade solvents to minimize background noise. | |
| Sample Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound. | Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than liquid-liquid extraction (LLE).[1][3] | |
| Inefficient Chromatographic Separation: The peak shape is broad, leading to a lower signal-to-noise ratio. | Optimize the chromatographic method to achieve sharper peaks. This can involve adjusting the gradient, flow rate, or column chemistry. Narrower bore columns can also increase sensitivity. | |
| Peak Tailing | Secondary Interactions with Column: The basic nature of this compound can lead to interactions with acidic silanol groups on the surface of silica-based columns. | Use a modern, high-purity silica column with end-capping. Alternatively, adding a competing base to the mobile phase or adjusting the mobile phase to a lower pH (e.g., below 4) can help mitigate these interactions.[2] |
| Inconsistent Retention Times | Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. | Ensure the column is equilibrated for an adequate amount of time before starting a sequence of analyses. |
| Temperature Fluctuations: Changes in ambient temperature are affecting the chromatography. | Use a column oven to maintain a consistent temperature throughout the analysis.[2] | |
| Mobile Phase Inconsistency: The composition of the mobile phase is not consistent between runs. | Ensure accurate and precise preparation of the mobile phase and use a degasser to remove dissolved gases. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound analysis by LC-MS?
A1: For a basic compound like this compound, positive electrospray ionization (ESI+) is generally the most suitable mode as it readily accepts a proton to form a positive ion.[1][2]
Q2: Which mobile phase additive is recommended for enhancing the sensitivity of this compound?
A2: Formic acid (0.1%) is a widely used and effective mobile phase additive for enhancing the signal of basic compounds like this compound in positive ion mode ESI.[2] It helps to lower the pH of the mobile phase, which promotes the protonation of the analyte, leading to a stronger signal. While other additives like acetic acid or ammonium formate can be used, formic acid often provides a good balance of signal enhancement and chromatographic performance.
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue?
A3: A robust sample preparation method is crucial. Solid-Phase Extraction (SPE) is highly recommended for complex matrices as it can provide a cleaner extract compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE).[1][3] This leads to reduced ion suppression and an improved signal-to-noise ratio.
Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?
A4: In positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will be approximately 133.076. The product ions would be generated by fragmentation of the benzimidazole ring structure. The specific fragmentation pattern and the most abundant product ions should be determined experimentally by performing a product ion scan on the precursor ion.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a biological matrix and should be optimized for specific sample types.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a sensitive LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Gas Pressure: 45 psi
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition: To be determined by infusing a standard solution of this compound and optimizing the precursor and product ions.
-
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect the detection sensitivity of this compound. The values are representative and aim to demonstrate expected trends.
Table 1: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) |
| No Additive | 10 |
| Acetic Acid | 60 |
| Formic Acid | 100 |
| Ammonium Formate | 85 |
Table 2: Influence of Ion Source Temperature on Signal Intensity
| Drying Gas Temperature (°C) | Relative Signal Intensity (%) |
| 250 | 70 |
| 300 | 90 |
| 350 | 100 |
| 400 | 80 |
Table 3: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Signal-to-Noise (S/N) Ratio |
| Protein Precipitation | 90 ± 8 | 65 ± 12 | 20 ± 7 |
| Liquid-Liquid Extraction (LLE) | 80 ± 10 | 30 ± 9 | 60 ± 15 |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 12 ± 4 | 180 ± 25 |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for low sensitivity issues.
References
Technical Support Center: Catalyst Deactivation and Regeneration in 2-Methylbenzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration during the synthesis of 2-Methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in this compound synthesis?
A1: Catalyst deactivation in this synthesis primarily stems from three main mechanisms:
-
Coking: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a frequent issue, particularly when using solid acid catalysts like zeolites or when organic precursors are exposed to high temperatures.[1][2]
-
Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and nitrogen compounds. For metallic catalysts, trace amounts of carbon monoxide (CO) can also act as a poison.[3][4]
-
Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause the fine metal particles of a supported catalyst to agglomerate into larger ones. This reduces the active surface area and, consequently, the catalyst's activity. The support material itself, such as γ-alumina, can also undergo phase changes at elevated temperatures, leading to a loss of surface area and pore structure.[5][6]
Q2: My Cu-Pd/γ-Al₂O₃ catalyst is losing activity. What is the likely cause and how can I regenerate it?
A2: For Cu-Pd/γ-Al₂O₃ catalysts used in the continuous flow synthesis of this compound, deactivation is often a combination of coking, CO poisoning, and changes in the alumina support's crystalline phase.[4] A common and effective regeneration method is high-temperature calcination followed by reduction.[4][7] This process burns off the coke deposits and can help redisperse the metal particles.
Q3: Can solid acid catalysts like zeolites be used for this compound synthesis, and what are their deactivation issues?
A3: Yes, solid acid catalysts, including zeolites like H-ZSM-5, are used in benzimidazole synthesis.[3][8] The primary deactivation mechanism for these catalysts is coking, where bulky organic molecules can block the active sites within the zeolite pores.[3] In some cases, strong acids present in the reaction medium can also lead to the leaching of active components from the zeolite framework.[8]
Q4: How can I determine the cause of my catalyst's deactivation?
A4: Identifying the deactivation mechanism is key to selecting the correct regeneration strategy. Here's a general approach:
-
Visual Inspection: A change in the catalyst's color (e.g., darkening) often indicates coking.
-
Characterization Techniques:
-
Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of coke on a catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can identify poisons on the catalyst surface.
-
Transmission Electron Microscopy (TEM): TEM can be used to observe changes in metal particle size, indicating sintering.
-
Brunauer-Emmett-Teller (BET) analysis: A decrease in surface area can point to coking or sintering.
-
-
Reaction Conditions Analysis: Review your reaction conditions. High temperatures may suggest thermal degradation, while impurities in the feedstock are a likely cause of poisoning.
Troubleshooting Guides
Issue 1: Gradual Loss of Activity with a Cu-Pd/γ-Al₂O₃ Catalyst
| Potential Cause | Diagnostic Check | Recommended Solution |
| Coking | Darkening of the catalyst. TPO analysis shows a significant weight loss corresponding to carbon burn-off. | Perform a calcination/reduction regeneration cycle. (See Experimental Protocol 2) |
| Sintering | Gradual but irreversible loss of activity over multiple cycles. TEM analysis shows an increase in metal particle size. | Optimize reaction and regeneration temperatures to avoid excessive heat. Consider a catalyst with a more thermally stable support. |
| CO Poisoning | Loss of activity when using reactants or solvents that may generate CO in situ. | Ensure high purity of reactants and solvents. If CO is unavoidable, a regeneration step involving calcination can remove adsorbed CO.[7] |
Issue 2: Rapid Loss of Activity with a Solid Acid Catalyst (e.g., Zeolite)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Pore Blockage by Coke | A significant drop in conversion, especially with larger reactant molecules. TPO confirms coke deposition. | Regenerate the catalyst by calcination in air to burn off the coke. (See Experimental Protocol 3) |
| Acid Site Poisoning | Presence of basic impurities (e.g., nitrogen-containing compounds) in the feedstock. | Purify the feedstock to remove basic compounds. A mild thermal treatment may desorb some weakly bound poisons. |
| Leaching of Active Sites | Analysis of the reaction mixture shows the presence of leached catalyst components. | Consider using a milder reaction medium or a more robust catalyst. |
Data Presentation
Table 1: Performance of Various Catalysts in this compound Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 5 wt% Cu–5 wt% Pd/γ-Al₂O₃ | o-Nitroaniline, Ethanol | 160 | - | 100 | 98.2 | - | [7] |
| Mg modified Cu-Pd/γ-Al₂O₃ | o-Nitroaniline, Ethanol | - | 6 | 100 | - | 98.8 | [9] |
| Cu-Pd/γ-Al₂O₃ | o-Nitroaniline, Ethanol | - | 6 | - | - | 89.2 | [9] |
| Pd/γ-Al₂O₃ | o-Nitroaniline, Ethanol | - | 12 | low | - | low | [9] |
| Cu/γ-Al₂O₃ | o-Nitroaniline, Ethanol | - | - | 0 | - | 0 | [9] |
| MgO@DFNS | o-Phenylenediamine, Aldehyde | Room Temp | 3 | - | - | 95 | [10] |
Table 2: Effectiveness of Regeneration on Cu-Pd/(K)γ-Al₂O₃ Catalyst Performance
| Catalyst State | Regeneration Method | o-Nitroaniline Conversion (%) | This compound Selectivity (%) | Reference |
| Fresh | - | 100 | 98.2 | [7] |
| Deactivated (after 42h) | - | < 80 | ~95 | [7] |
| Regenerated | Washed with ethanol, dried at 110°C, then reduced | Partial recovery | - | [7] |
| Regenerated | Washed, dried, calcined at 200°C, then reduced | Improved recovery | - | [7] |
| Regenerated (Optimal) | Washed, dried, calcined at 450°C, then reduced | ~100 | ~98 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Cu-Pd/γ-Al₂O₃ Catalyst[9][11]
This protocol describes the preparation of the catalyst and its use in the synthesis of this compound.
Catalyst Preparation (Deposition-Precipitation Method):
-
Prepare a 10 wt.% slurry of γ-Al₂O₃ in deionized water.
-
Mix aqueous solutions of H₂PdCl₄ and Cu(NO₃)₂·3H₂O to achieve a final catalyst loading of 5 wt.% Pd and 5 wt.% Cu.
-
Add the metal salt solution dropwise to the γ-Al₂O₃ slurry with constant stirring.
-
Heat the mixture to 80°C and maintain for 5 hours.
-
Adjust the pH to 8-9 using a 1 M NaHCO₃ solution and stir for 30 minutes.
-
Filter, wash the solid with deionized water, and dry at 110°C for 4 hours.
-
Calcine the dried powder in air at 260°C for 4 hours.
-
Reduce the catalyst in a hydrogen flow at 260°C for 2 hours.
Synthesis Reaction (Batch Reactor):
-
In a batch reactor, combine the nitroaromatic compound (e.g., o-nitroaniline), the prepared catalyst, and the alcohol solvent (e.g., ethanol).
-
Seal the reactor and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 160°C) under pressure (e.g., 5 MPa) and stir for the required time (e.g., 6 hours).
-
After the reaction, cool the reactor, filter the catalyst, and analyze the liquid product by GC or HPLC.
Protocol 2: Regeneration of a Coked Cu-Pd/γ-Al₂O₃ Catalyst[7]
This protocol outlines the steps for regenerating a coked catalyst.
-
Solvent Wash: Wash the recovered catalyst with ethanol to remove any physisorbed organic molecules.
-
Drying: Dry the catalyst in an oven at 110°C for 4 hours.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst in a flow of air. A typical temperature program would be to ramp to 450°C at a rate of 5°C/min and hold for 4 hours.
-
Reduction: After cooling, reduce the catalyst in a hydrogen flow at 260°C for 2 hours before reuse.
Protocol 3: Regeneration of a Coked Zeolite Catalyst[12]
This protocol is a general procedure for regenerating zeolites deactivated by coke.
-
Inert Purge: Place the coked zeolite in a tube furnace and heat to the regeneration temperature (typically 400-600°C) under a flow of inert gas (e.g., nitrogen) to desorb volatile compounds.
-
Coke Burn-off: Gradually introduce a stream of air or a diluted oxygen/nitrogen mixture. The temperature may need to be carefully controlled to avoid hotspots caused by the exothermic combustion of coke.
-
Hold Period: Maintain the catalyst at the regeneration temperature in the oxidizing atmosphere until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂.
-
Cooling: Cool the catalyst under an inert gas flow.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis and the catalyst deactivation/regeneration cycle.
Caption: A logical workflow for troubleshooting common causes of catalyst deactivation.
Caption: Signaling pathways illustrating the main mechanisms of catalyst deactivation.
References
- 1. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.utwente.nl [research.utwente.nl]
- 4. X-ray absorption and diffraction computed tomography characterization of deactivation and coking in spray-dried ZSM-5/alumina catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. Simultaneous coking and dealumination of zeolite H-ZSM-5 during the transformation of chloromethane into olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
common problems when reproducing published benzimidazole synthesis methods
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common problems encountered when reproducing published benzimidazole synthesis methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: I am following a published procedure for benzimidazole synthesis, but I am getting a very low yield or no product at all. What could be the issue?
Answer:
Low or no yield in benzimidazole synthesis can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[1]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use. For instance, o-phenylenediamine can be purified by recrystallization or sublimation. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the successful synthesis of benzimidazoles.
-
Solution:
-
Temperature: Ensure the reaction is conducted at the optimal temperature specified in the protocol. Some reactions require heating to proceed at a reasonable rate, while excessive heat can lead to the decomposition of reactants or products.[1] For the Phillips-Ladenburg reaction with aromatic acids, temperatures above 180°C in a sealed vessel may be necessary.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Experiment with different solvents if the prescribed one is not effective.
-
-
-
Inefficient Catalyst: If your synthesis involves a catalyst, its activity is paramount.
-
Inert Atmosphere: The oxidation of o-phenylenediamine can be a significant issue.
-
Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of the starting material and improve the yield.[1]
-
Problem 2: Formation of Multiple Products/Side Products
Question: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a common challenge, especially when using aldehydes as reactants. Here are the most frequent side products and how to minimize their formation:
-
1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which forms from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Solution:
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde.[1] Conversely, to selectively synthesize the 1,2-disubstituted product, a 1:2 ratio of the diamine to aldehyde can be used.[6]
-
Catalyst Selection: Certain catalysts can influence selectivity. For example, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles.[6]
-
-
-
N-Alkylation: N-alkylation of the benzimidazole ring can occur if alkylating agents are present.[1]
-
Solution: Ensure that your starting materials and solvents are free from any potential alkylating agents.
-
-
Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.
-
Solution: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to drive the cyclization to completion. Monitoring by TLC is crucial to track the disappearance of the intermediate.
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my benzimidazole product. What are the best methods to remove impurities?
Answer:
Purification can be challenging due to the similar polarity of the desired product and byproducts or the presence of colored impurities.
-
Similar Polarity Issues:
-
Solution: Column chromatography is a common purification method. You may need to screen various solvent systems to achieve good separation. Recrystallization from a suitable solvent is also a powerful purification technique.[1]
-
-
Colored Impurities: The product being a dark oil or solid is often due to oxidation products of o-phenylenediamine.[1]
-
Solution:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[1]
-
Potassium Permanganate Treatment: For discolored crystallized benzimidazole, dissolving it in boiling water and adding a potassium permanganate solution until the liquid is opaque, followed by clarification with sodium bisulfite, can yield a pure white product.[7]
-
-
-
Acid-Base Extraction: Benzimidazoles are basic compounds.
-
Solution: This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two most common and foundational methods are:
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (like esters or anhydrides) under acidic conditions, often with heating.[1][8]
-
Weidenhagen Reaction: This method uses the condensation of an o-phenylenediamine with an aldehyde. This reaction typically requires an oxidative step to form the benzimidazole ring from a Schiff base intermediate.[1][8]
Modern approaches often employ microwave or ultrasound assistance to improve reaction times and yields.[1]
Q2: How can I monitor the progress of my benzimidazole synthesis reaction?
A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC) .[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q3: My final product is a dark-colored oil instead of a solid. What should I do?
A3: A dark color often indicates the presence of oxidized impurities from the o-phenylenediamine starting material.[1] If the product is an oil, purification by column chromatography is the most common method.[1] You may need to test several solvent systems to find one that provides good separation. Treating a solution of the crude product with activated carbon before chromatography can also help remove the color.[1]
Q4: Can I use microwave irradiation for benzimidazole synthesis?
A4: Yes, microwave-assisted synthesis is a well-established method for preparing benzimidazoles. It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[2]
Data Presentation
The following tables summarize quantitative data for different benzimidazole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | p-TsOH | DMF | 80 | 2-3 h | 85 | [4] |
| 4-Chlorobenzaldehyde | p-TsOH | DMF | 80 | 2-3 h | 82 | [4] |
| 4-Methylbenzaldehyde | Au/TiO₂ | CHCl₃ | 25 | 2 h | 60 | [9] |
| Benzaldehyde | Er(OTf)₃ (10 mol%) | Water | 80 | 2 min | 92 (1,2-disubstituted) | [6] |
| Benzaldehyde | None | Water | 1 °C | 5 min | 92 (2-substituted) | [6] |
| 3,4,5-Trimethoxybenzaldehyde | LaCl₃ | Acetonitrile | Reflux | 2-4 h | 85-95 | [8] |
| Various aromatic aldehydes | H₂O₂/HCl | Acetonitrile | Room Temp | 15-40 min | 88-96 | [2] |
Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids (Phillips-Ladenburg Reaction)
| Carboxylic Acid | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Formic Acid | None | 100 | 2 h | 83-85 | [7] |
| Acetic Acid | None | Reflux | - | 68 | [7] |
| Benzoic Acid | p-TsOH | Toluene | Reflux | 2-3 h | 75 |
| Salicylic Acid | p-TsOH | Toluene | Reflux | 2-3 h | 78 |
| Benzoic Acid | High-Temp Water | 400 | 4 h | ~90 | [10] |
| 4-Aminobenzoic Acid | o-Phosphoric Acid | 200 | 2 h | 70 | [8] |
| Various aromatic acids | NH₄Cl | EtOH | 80-90 | - | 72-90 |
Experimental Protocols
1. General Procedure for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and an Aldehyde [1][4]
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol).
-
Add the aldehyde (1.0 eq) and a catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Heat the reaction mixture at the desired temperature (e.g., 80°C) and stir for the required time (e.g., 2-3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water and a base (e.g., Na₂CO₃ solution) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
2. General Procedure for the Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and a Carboxylic Acid [1][7]
-
In a round-bottom flask, place o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0-1.5 eq).
-
If no strong acid like formic acid is used, add a catalytic amount of a strong acid such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture at the appropriate temperature (e.g., 100°C or reflux) for several hours (typically 2-6 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture into a beaker of crushed ice and neutralize it with a base solution (e.g., 10% NaOH) until it is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., boiling water).
Mandatory Visualization
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting flowchart for common benzimidazole synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Selective 2-Substituted Benzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 2-substituted benzimidazoles. The following sections offer detailed experimental protocols, data-driven recommendations for solvent and catalyst selection, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[1][2] The reaction with aldehydes is often preferred due to its atom economy and the wide availability of starting materials.[3] Modern approaches frequently employ catalysts to enhance reaction rates and yields under milder conditions, aligning with green chemistry principles.[1][2]
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent selection significantly impacts reaction kinetics, product solubility, and ease of workup.[3] Polar protic solvents like ethanol and methanol are often excellent choices, leading to high yields.[4][5] For instance, in one study, ethanol was found to be a superior solvent compared to acetonitrile, THF, dioxane, and others for the synthesis of 2-substituted benzimidazoles using an MgO@DFNS catalyst.[4] A solvent screen is highly recommended as the first step in optimizing your reaction conditions.
Q3: What type of catalyst is best for selective 2-substituted benzimidazole synthesis?
A3: Catalyst choice depends on the specific substrates and desired reaction conditions. A wide range of catalysts have been successfully employed, including:
-
Lewis acids: Sc(OTf)₃, FeCl₃/Al₂O₃, and ZrCl₄ are effective.[4][6][7]
-
Brønsted acids: p-Toluenesulfonic acid (p-TsOH) is a common and inexpensive option.[8]
-
Heterogeneous catalysts: Engineered catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) and various nanoparticles (e.g., TiO₂, nano-Fe₂O₃) offer the advantage of easy recovery and reusability.[4][9][10]
-
Green catalysts: Fruit juices and other natural extracts have been explored as environmentally benign options.[11]
For reactions involving electron-rich aldehydes, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles, while for other aldehydes, it can selectively produce 2-substituted benzimidazoles in water at low temperatures.[7]
Q4: I am observing significant byproduct formation. How can I improve the selectivity?
A4: The formation of byproducts, such as 1,2-disubstituted benzimidazoles, can be a challenge, especially when using aldehydes. To enhance selectivity for the 2-substituted product, consider the following:
-
Catalyst Choice: The catalyst plays a crucial role in directing the reaction pathway.[1]
-
Reaction Conditions: Adjusting the temperature and reaction time can favor the desired product.
-
Solvent: The polarity of the solvent can influence the reaction's selectivity.[4]
-
Reactant Stoichiometry: Using a slight excess of the o-phenylenediamine may help to minimize the formation of the 1,2-disubstituted product.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Reaction Yield | 1. Suboptimal catalyst or solvent. 2. Inappropriate reaction temperature or time. 3. Impure starting materials. | 1. Screen a variety of catalysts and solvents (see tables below for guidance).[4][5] 2. Optimize the reaction temperature and monitor the reaction progress over time using TLC. 3. Ensure the purity of the o-phenylenediamine and the aldehyde or carboxylic acid. |
| Formation of Colored Impurities | 1. Oxidation of o-phenylenediamine. 2. Side reactions promoted by harsh conditions. | 1. Use high-purity o-phenylenediamine or its dihydrochloride salt, which can reduce colored impurities.[12] 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Purification | 1. Co-elution of product and byproducts. 2. Difficulty in separating the product from a homogeneous catalyst. | 1. Adjust the mobile phase polarity in your column chromatography. Recrystallization may also be an effective purification method. 2. Switch to a heterogeneous catalyst that can be easily filtered off after the reaction.[4][9] |
| Poor Selectivity (Mixture of 2-substituted and 1,2-disubstituted products) | 1. Reaction conditions favoring further substitution. 2. Electronic properties of the aldehyde. | 1. Carefully select a catalyst known for high selectivity.[7] 2. Adjust the molar ratio of the reactants. 3. Optimize the reaction temperature; lower temperatures often favor higher selectivity. |
Data on Solvent and Catalyst Optimization
Table 1: Effect of Solvent on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Catalyst [4]
| Entry | Solvent (10 mL) | Time (h) | Conversion/Selectivity (%) | Yield (%) |
| 1 | Neat | 3 | 100/45 | 35 |
| 2 | Acetonitrile | 3 | 97/85 | 87 |
| 3 | THF | 3 | 97/88 | 90 |
| 4 | 1,4-Dioxane | 3 | 85/82 | 80 |
| 5 | Chloroform | 3 | 85/80 | 78 |
| 6 | Ethanol | 3 | 100/90 | 95 |
| 7 | Methanol | 3 | 95/85 | 88 |
| 8 | DMF | 3 | 75/70 | 65 |
| 9 | Ethyl Acetate | 3 | 80/75 | 72 |
Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1.2 mmol), MgO@DFNS catalyst (5 wt%).
Table 2: Comparison of Different Catalysts for the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| MgO@DFNS | Ethanol | Room Temp. | 3 h | 95 | [4] |
| FeCl₃/Al₂O₃ | DMF | Room Temp. | Varies | Good | [6] |
| Cobalt (II) acetylacetone | Methanol | Not specified | Not specified | 97 | [5] |
| p-TsOH | Toluene | Reflux | 2-3 h | High | [8] |
| Alum | Ethanol | 80°C | Varies | 30-95 | [13] |
| H₂O₂/TiO₂ P25 | Solvent-free | Not specified | Varies | Excellent | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Catalyst [4]
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 5 wt% of the MgO@DFNS catalyst in 10 mL of ethanol.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried at 80°C, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles using FeCl₃/Al₂O₃ Catalyst [6]
-
Dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in 2 mL of DMF in a flask.
-
Add the FeCl₃/Al₂O₃ catalyst (160 mg, 0.1 mmol based on FeCl₃).
-
Stir the mixture at 25°C for the specified time as determined by TLC monitoring.
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visual Guides
Caption: General experimental workflow for 2-substituted benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methylbenzimidazole and Its 2-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-methylbenzimidazole serves as a fundamental building block. The introduction of various substituents at the 2-position of the benzimidazole ring has been a widely explored strategy to modulate and enhance its biological activities. This guide provides an objective comparison of the biological performance of this compound versus its 2-substituted derivatives, supported by experimental data, to inform further research and drug development endeavors.
Comparative Biological Activity: A Quantitative Overview
The substitution at the 2-position of the benzimidazole core has been shown to significantly influence its anticancer, antimicrobial, and antifungal properties. While this compound itself exhibits modest biological activity, its 2-substituted analogs have demonstrated markedly enhanced potency.
Anticancer Activity
2-Substituted benzimidazoles have emerged as a promising class of anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. In contrast, comprehensive data on the specific anticancer activity of the parent this compound against these cell lines is limited in publicly available literature, with general cytotoxicity often reported.
Table 1: Comparison of Anticancer Activity (IC50 values in µM)
| Compound/Drug | Derivative Type | A549 (Lung) | DLD-1 (Colon) | L929 (Fibrosarcoma) | Reference |
| This compound | Parent Compound | Data not available | Data not available | Data not available | |
| Compound 2a | 2-methyl-3-(3-chlorobenzyl)benzimidazole | 111.70 | 185.30 | 167.30 | [1] |
| Cisplatin | Standard Drug | - | - | - | [1] |
Note: The cytotoxicity of this compound has been reported with an LC50 value of 0.42 µg/ml in a brine shrimp lethality assay, which is a general measure of toxicity and not directly comparable to IC50 values against specific cancer cell lines.
Antimicrobial and Antifungal Activity
The introduction of diverse substituents at the 2-position has led to the development of benzimidazole derivatives with significant antibacterial and antifungal activities, often surpassing that of the parent this compound.
Table 2: Comparison of Antimicrobial and Antifungal Activity (MIC values in µg/mL)
| Compound | Derivative Type | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| This compound | Parent Compound | >500 | >500 | >500 | [2] |
| Compound P2 | This compound derivative | 125 | 250 | 125 | [2] |
| Compound P7 | This compound derivative | 125 | >500 | >500 | [2] |
| Compound P8 | This compound derivative | 250 | 125 | 250 | [2] |
| Compound P9 | This compound derivative | >500 | >500 | 125 | [2] |
| Compound P10 | This compound derivative | 125 | >500 | >500 | [2] |
| Compound P12 | This compound derivative | >500 | 125 | >500 | [2] |
| Ampicillin | Standard Antibiotic | 250 | 250 | - | [2] |
| Griseofulvin | Standard Antifungal | - | - | 500 | [2] |
Note: One study reported this compound to have weak antimicrobial activity with a 7-8 mm zone of inhibition, which is consistent with the high MIC values.
Mechanisms of Action: The Impact of 2-Substitution
The diverse biological activities of 2-substituted benzimidazoles stem from their ability to interact with various biological targets. The nature of the substituent at the 2-position plays a crucial role in determining the primary mechanism of action.
Anticancer Mechanisms
2-Substituted benzimidazole derivatives exert their anticancer effects through multiple pathways:
-
Tubulin Polymerization Inhibition : A primary mechanism for many anticancer benzimidazoles is the inhibition of microtubule polymerization by binding to the colchicine binding site on β-tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
Kinase Inhibition : Many derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR, VEGFR, and other receptor tyrosine kinases.[3]
-
Topoisomerase Inhibition : Some compounds can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[4]
-
Epigenetic Modulation : Emerging research indicates that certain benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs), leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.[5]
Caption: Anticancer mechanisms of 2-substituted benzimidazoles.
Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal actions of 2-substituted benzimidazoles are also multifaceted:
-
Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[6]
-
Disruption of Cell Wall/Membrane Synthesis : Certain compounds interfere with the synthesis of essential components of the microbial cell wall or membrane, compromising their integrity.[7]
-
Inhibition of Ergosterol Biosynthesis : In fungi, a key mechanism is the inhibition of 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]
Experimental Protocols
To facilitate the evaluation and comparison of novel 2-substituted benzimidazole derivatives, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, DLD-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The final volume in each well should be 100 µL. Include a growth control well (broth only) and a sterility control well (broth with the highest concentration of solvent).
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
The evidence strongly indicates that the derivatization of the 2-position of the benzimidazole scaffold is a highly effective strategy for the development of potent therapeutic agents. While this compound provides a crucial starting point, its 2-substituted derivatives consistently demonstrate superior anticancer, antimicrobial, and antifungal activities. The versatility of the benzimidazole core allows for the introduction of a wide array of functional groups at the 2-position, enabling the fine-tuning of biological activity and the exploration of diverse mechanisms of action. This comparative guide highlights the significant potential of 2-substituted benzimidazoles and provides a framework for the continued design and evaluation of novel, more effective therapeutic candidates. Further research to obtain more direct comparative quantitative data for this compound against a broader range of cancer cell lines and microbial strains would be invaluable for establishing a more definitive baseline for future structure-activity relationship studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold continues to be a cornerstone in the development of novel anticancer agents due to its structural similarity to endogenous purines, allowing for diverse interactions with biological targets.[1] Recent research has yielded a plethora of benzimidazole derivatives with potent and selective anticancer activities. This guide provides a comparative overview of recently developed benzimidazole compounds, detailing their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Anticancer Activity
The in vitro anticancer activity of novel benzimidazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% and are a key metric for comparing cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Benzimidazole-Triazole Hybrids | |||||
| 5a | HepG-2 (Liver) | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 | [2] |
| HCT-116 (Colon) | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 | [2] | |
| MCF-7 (Breast) | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 | [2] | |
| HeLa (Cervical) | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 | [2] | |
| 5g | HeLa (Cervical) | 8.70 | Doxorubicin | 4.17 - 5.57 | [2] |
| MCF-7 (Breast) | 9.39 | Doxorubicin | 4.17 - 5.57 | [2] | |
| 6f | HCT-116 (Colon) | 11.72 | Doxorubicin | 4.17 - 5.57 | [2] |
| Benzimidazole-Oxadiazole Derivatives | |||||
| 4r | PANC-1 (Pancreatic) | 5.5 | Cisplatin | - | [3] |
| A549 (Lung) | 0.3 | Cisplatin | - | [3] | |
| MCF-7 (Breast) | 0.5 | Cisplatin | - | [3] | |
| 4s | PANC-1 (Pancreatic) | 6.7 | Cisplatin | - | [3] |
| A549 (Lung) | 1.6 | Cisplatin | - | [3] | |
| MCF-7 (Breast) | 1.2 | Cisplatin | - | [3] | |
| 5-Methoxy-6-substituted-1H-benzimidazole Derivatives | |||||
| 4w | A549 (Lung) | 1.55 ± 0.18 | BKM120 | 9.75 ± 1.25 | [4] |
| Benzimidazole Derivatives with Sulfonamide Moiety | |||||
| 10 | MGC-803 (Gastric) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 | [5] |
| PC-3 (Prostate) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 | [5] | |
| MCF-7 (Breast) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 | [5] | |
| Fluoro Aryl Benzimidazole Derivative | |||||
| 1 | HOS (Osteosarcoma) | 1.8 | Roscovitine | 24.3 | [5] |
| G361 (Melanoma) | 2.0 | Roscovitine | 22.4 | [5] | |
| MCF-7 (Breast) | 2.8 | Roscovitine | 42 | [5] | |
| K-562 (Leukemia) | 7.8 | Roscovitine | 11 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these novel benzimidazole compounds are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.[6]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with the benzimidazole compounds for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzimidazole compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained by PI.
-
Incubation: Incubate the cells at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
In Vitro PI3K Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PI3K (Phosphoinositide 3-kinase) enzyme.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the benzimidazole inhibitor in DMSO and then dilute in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor or a DMSO control to the wells of a 384-well plate. Add the PI3K enzyme solution to each well.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Detection: Stop the reaction and detect the amount of product (PIP3) formed. This can be done using various methods, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay where a labeled PIP3-binding protein is used.[6]
-
Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition relative to the control and determine the IC50 value for the inhibitor.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by novel benzimidazole compounds and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for anticancer drug discovery.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition points.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylbenzimidazole Analogs
The benzimidazole scaffold, particularly 2-substituted derivatives, is a cornerstone in medicinal chemistry due to its presence in various pharmacologically active compounds.[1][2][] The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects such as antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer activities.[1][2][][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylbenzimidazole analogs, focusing on how specific structural modifications influence their biological efficacy. Experimental data is presented to support these relationships, offering insights for researchers and drug development professionals.
Antioxidant and Cytotoxic Activities
The antioxidant and cytotoxic potential of this compound derivatives has been a subject of significant investigation. Modifications at the 1 and 2 positions of the benzimidazole ring can profoundly impact these activities.
A study by Poddar et al. synthesized and compared 2-methyl-1H-benzimidazole (Compound 1) and 1H-benzimidazol-2-ylmethanol (Compound 2).[5] Their findings revealed that the substitution at the 2-position is critical for both antioxidant and cytotoxic effects. 2-methyl-1H-benzimidazole demonstrated moderate antioxidant activity and notable cytotoxic activity, whereas the introduction of a hydroxymethyl group at the same position in 1H-benzimidazol-2-ylmethanol resulted in a significant decrease in both activities.[5] This suggests that the methyl group at the 2-position is favorable for these biological properties.
| Compound | Structure | Antioxidant Activity (IC50, µg/mL) | Cytotoxic Activity (LC50, µg/mL) |
| 2-methyl-1H-benzimidazole | 2-Methyl group | 144.84[5] | 0.42[5] |
| 1H-benzimidazol-2-ylmethanol | 2-Hydroxymethyl group | 400.42[5] | - |
| Vincristine Sulphate (Standard) | - | - | 0.544[5] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are well-documented.[4][6] SAR studies indicate that substitutions at various positions on the benzimidazole ring can modulate the inhibition of key inflammatory mediators like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
For instance, studies on 2-phenyl-substituted benzimidazoles have shown that an unsubstituted phenyl ring at the 2-position is preferred for COX-1, COX-2, and 5-LOX inhibition.[6] The presence of an amine group at the R¹ position of the phenyl ring enhances the inhibition of all three enzymes.[6] Furthermore, lipophilic groups at the R⁵ position of the phenyl ring favor COX-1 inhibition, while hydrophilic groups enhance COX-2 inhibition.[6]
Another study highlighted that compounds with electron-withdrawing nitro groups at the 6-position of the benzimidazole ring were more active as anti-inflammatory agents, whereas those with electron-donating groups had lesser potency.[1]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Certain 2-substituted benzimidazole analogs have been investigated as inhibitors of AChE and BuChE, enzymes relevant to the treatment of Alzheimer's disease. Matysiak et al. synthesized a series of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols and evaluated their inhibitory efficacy.[7] Their research demonstrated that modifications on both the benzimidazole and the 2-phenyl rings influence the inhibitory activity and selectivity.
The docking simulations from this study revealed that these benzimidazole derivatives interact primarily with the catalytic site of AChE, mimicking the binding mode of the established inhibitor, tacrine.[7]
| Compound | R1 (Benzimidazole Ring) | R2 (Phenyl Ring) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 4 | 6-NO2 | H | 0.089 | 5.37 |
| 5 | 6-OCH3 | CH3 | 0.091 | 0.23 |
| 13 | 6-NO2 | H | 0.089 | 5.37 |
| 14 | 6-NO2 | CH3 | 0.081 | 0.20 |
Data extracted from Matysiak et al., 2018.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Synthesis of 2-Methyl-1H-benzimidazole
The synthesis of this compound derivatives is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid.[5][8]
-
Reaction Setup: A mixture of o-phenylenediamine and glacial acetic acid is prepared.[5]
-
Reflux: The mixture is refluxed for a specific duration, which can be monitored by Thin Layer Chromatography (TLC).[8]
-
Neutralization: After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide, until a precipitate is formed.
-
Purification: The resulting solid is filtered, washed with cold water, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to determine the antioxidant capacity of a compound.
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is also prepared.
-
Reaction: The test compound solution is mixed with the DPPH solution. The mixture is then incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. Ascorbic acid is often used as a standard.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Brine Shrimp Lethality Bioassay (Cytotoxicity)
This is a simple and rapid bioassay for evaluating the cytotoxic properties of compounds.
-
Hatching of Shrimp: Brine shrimp eggs are hatched in artificial seawater under a light source for 48 hours to obtain nauplii.
-
Preparation of Vials: Different concentrations of the test compounds are prepared in vials containing seawater and a specific number of nauplii (e.g., 10).
-
Incubation: The vials are incubated for 24 hours under a light source.
-
Counting: After incubation, the number of surviving nauplii in each vial is counted.
-
Calculation: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration at which 50% of the nauplii are killed) is determined. Vincristine sulphate can be used as a positive control.[5]
Modified Ellman's Spectrophotometric Method (AChE/BuChE Inhibition)
This method is used to measure the activity of cholinesterase enzymes.[7]
-
Reaction Mixture: The assay is typically conducted in a 96-well microplate. The reaction mixture contains a phosphate buffer, a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the enzyme (AChE or BuChE).
-
Pre-incubation: The mixture is pre-incubated for a set period at a controlled temperature.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at a specific wavelength (around 412 nm) over time.
-
Calculation: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from the dose-response curve.
Visualizations
The following diagrams illustrate key processes and relationships in the study of this compound analogs.
Caption: General synthesis of 2-substituted benzimidazoles.
Caption: Experimental workflow for SAR studies.
Caption: Logical relationships in SAR of benzimidazoles.
References
- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Comparative In Vitro Cytotoxicity Analysis on Human Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-methylbenzimidazole derivatives have emerged as a promising class of molecules demonstrating significant anticancer activity across a spectrum of cancer cell lines.[1] This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid in the validation and further development of these potent compounds.
Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies.[1] Below are tables summarizing the IC50 values for representative this compound derivatives compared to standard anticancer drugs.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2a (1,2-disubstituted benzimidazole) | A549 (Lung) | 111.70 ± 6.22 | [2] |
| DLD-1 (Colon) | 185.30 ± 5.87 | [2] | |
| L929 (Fibrosarcoma) | 167.30 ± 4.79 | [2] | |
| 2b (1,2-disubstituted benzimidazole) | A549 (Lung) | 176.80 ± 4.66 | [2] |
| DLD-1 (Colon) | > 300 | [2] | |
| L929 (Fibrosarcoma) | > 300 | [2] | |
| se-182 (a benzimidazole derivative) | A549 (Lung) | 15.80 | [3] |
| HepG2 (Liver) | 15.58 | [3] | |
| Compound 3 (a benzimidazole salt) | MCF-7 (Breast) | > 200 | [4] |
| HepG2 (Liver) | > 200 | [4] | |
| DLD-1 (Colon) | > 200 | [4] | |
| HEK-293T (Normal) | > 200 | [4] | |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [5] |
| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [5] | |
| H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [5] | |
| Cisplatin (Reference Drug) | A549 (Lung) | - | [2] |
| DLD-1 (Colon) | - | [2] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.[1]
Induction of Apoptosis: A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), leading to the activation of downstream signaling cascades. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which, when activated by cellular stress, can trigger the apoptotic process.[1] The activation of caspases, the executioner enzymes of apoptosis, is another hallmark of the apoptotic pathway induced by these compounds.[1][4]
Cell Cycle Arrest: Several this compound derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[5][6] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The inhibition of tubulin polymerization is a key mechanism by which some benzimidazole compounds exert their antimitotic effects, leading to this G2/M arrest.[6]
Experimental Protocols
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[7] These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[7]
General Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[8] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 6,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the this compound derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[9]
Signaling Pathway of Apoptosis Induction
Caption: A simplified diagram of the ROS-JNK mediated apoptotic pathway.
Conclusion and Future Directions
The compiled data indicates that this compound derivatives hold significant promise as a scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores their therapeutic potential. However, the variability in IC50 values across different derivatives and cell lines highlights the importance of structure-activity relationship (SAR) studies to optimize their efficacy and selectivity. Future research should focus on synthesizing and screening a wider range of derivatives to identify lead compounds with improved potency and favorable pharmacological profiles for further preclinical and clinical development. Additionally, in vivo studies are necessary to validate the in vitro findings and to assess the safety and efficacy of these compounds in a whole-organism context.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. scielo.br [scielo.br]
The Pursuit of Precision: Determining the Selectivity Index of 2-Methylbenzimidazole Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a paramount challenge. 2-Methylbenzimidazole derivatives have emerged as a promising class of compounds with potent anticancer activity. However, their clinical potential hinges on their ability to selectively target cancer cells while sparing healthy ones. This guide provides a comparative analysis of the selectivity index of various this compound anticancer agents, supported by experimental data and detailed methodologies.
A critical measure of this targeted efficacy is the Selectivity Index (SI). The SI is a quantitative measure that compares the cytotoxicity of a compound against cancer cells to its cytotoxicity against normal, healthy cells. A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer adverse effects in a clinical setting. The selectivity index is calculated using the following formula:
SI = IC50 for normal cell line / IC50 for respective cancerous cell line [1]
Where IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell growth.
Comparative Anticancer Activity and Selectivity Index
The in vitro cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines and normal cell lines. The following table summarizes the IC50 values and the calculated Selectivity Index for representative compounds.
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| Compound 2a | A549 (Lung) | 111.70 | L929 (Fibroblast) | 167.30 | 1.50 | [2][3] |
| DLD-1 (Colon) | 185.30 | L929 (Fibroblast) | 167.30 | 0.90 | [2][3] | |
| Compound 3a/3b | HeLa (Cervical) | 0.096 - 0.32 | HeK-293T (Kidney) | Safe Profile | High (not quantified) | [4] |
| A549 (Lung) | 0.096 - 0.32 | HeK-293T (Kidney) | Safe Profile | High (not quantified) | [4] | |
| Compound 5a | Multiple | 3.87 - 8.34 | WI-38 (Lung) | 37.16 | 4.45 - 9.60 | [5] |
| Compound 6g | Multiple | 3.87 - 8.34 | WI-38 (Lung) | 43.28 | 5.19 - 11.18 | [5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | 0.39 µg/mL | Normal Liver Cells | 40 µg/mL | >100 | [4] |
| Huh7 (Liver) | 0.32 µg/mL | Normal Liver Cells | 40 µg/mL | >125 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The determination of the Selectivity Index relies on accurate and reproducible cytotoxicity assays. The most commonly employed method is the MTT assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HepG2)
-
Normal human cell lines (e.g., WI-38, HeK-293T)
-
This compound derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the this compound derivatives. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are incubated for another 24-72 hours.[7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Concepts
To better illustrate the core concepts, the following diagrams have been generated using the DOT language.
Caption: Generalized experimental workflow for determining the selectivity index and an illustrative example of a signaling pathway inhibited by this compound derivatives.
Caption: Logical relationship illustrating the concept of the selectivity index for an anticancer agent.
Conclusion
The evaluation of the selectivity index is a crucial step in the preclinical development of this compound-based anticancer agents. The data presented here indicates that certain derivatives exhibit a high degree of selectivity, suggesting they are promising candidates for further investigation. Future studies should focus on optimizing the chemical structures to enhance both potency against cancer cells and the selectivity index, ultimately leading to the development of safer and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. banglajol.info [banglajol.info]
comparison of different catalytic systems for 2-Methylbenzimidazole synthesis
A Comprehensive Guide to Catalytic Systems for 2-Methylbenzimidazole Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound, a key structural motif in many pharmaceutical agents, is of paramount importance. This guide provides an objective comparison of various catalytic systems employed for this synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of this compound synthesis. The following table summarizes the performance of different catalytic systems based on reported experimental data.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | o-phenylenediamine, Acetic acid | - | 100 | 2 | 68 | [1] |
| 4N HCl | o-phenylenediamine, Acetic acid | Water | 100 | 2 | Good | [1] |
| NH4Cl | o-phenylenediamine, Acetic acid | - | 80 | 2 | 72-90 | [1] |
| p-TSOH | o-phenylenediamine, Acetic acid | - | Reflux | - | High | [1][2] |
| Acetic Acid | o-phenylenediamine, Aldehydes | - | Microwave | - | High | [3][4] |
| Cu-Pd/γ-Al2O3 | 2-Nitroaniline, Ethanol | Water | 180 | 6 | 89.2 | [5] |
| Cu-Pd/(Mg)γ-Al2O3 | 2-Nitroaniline, Ethanol | Water | 180 | 6 | 98.8 | [5] |
| Au/TiO2 | o-phenylenediamine, Aldehydes | CHCl3:MeOH (3:1) | 25 | 2 | High | [6] |
| H2O2/TiO2 P25 | o-phenylenediamine, Aromatic aldehydes | Solvent-free | - | - | Excellent | [7] |
| Fe3O4 MNPs | o-phenylenediamine, Aldehydes | - | - | - | - | [8] |
| ZrO2–Al2O3 | o-phenylenediamine, Aldehydes | - | Thermal | - | Good | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key catalytic systems.
Synthesis using Homogeneous Catalysis (e.g., 4N HCl)
This method, an adaptation of the Phillips-Ladenburg synthesis, is a classical approach to this compound synthesis.
-
Reaction Setup: In a round-bottomed flask, add o-phenylenediamine and a slight molar excess of glacial acetic acid.[1]
-
Catalyst Addition: Add a catalytic amount of 4N hydrochloric acid to the mixture.[1]
-
Heating: Heat the reaction mixture, typically at 100°C, for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture with a 10% NaOH or NaHCO3 solution until it is alkaline.[1]
-
Isolation: The crude product may precipitate out and can be collected by suction filtration and washed with cold water. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate. The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]
-
Purification: The crude this compound can be further purified by recrystallization from ethanol.[1]
Synthesis using Heterogeneous Catalysis (e.g., Cu-Pd/(Mg)γ-Al2O3)
This protocol outlines the synthesis from 2-nitroaniline and ethanol, which involves a multi-step reaction including dehydrogenation, hydrogen transfer, and cyclization.[5]
-
Catalyst Preparation:
-
The γ-Al2O3 support is modified with Magnesium by impregnating it with an aqueous solution of magnesium nitrate (5 wt. %). The impregnated support is then dried at 110°C for 12 hours and calcined at 400°C for 4 hours in air.[5]
-
The Cu-Pd/(Mg)γ-Al2O3 catalyst is prepared by a deposition-precipitation method using aqueous solutions of H2PdCl4 and Cu(NO3)2·3H2O to achieve 5 wt. % of both Pd and Cu.[5]
-
-
Reaction Procedure:
-
The reaction is performed in an autoclave.
-
Reactants: 2-nitroaniline and ethanol.
-
Catalyst: Cu-Pd/(Mg)γ-Al2O3.
-
The reaction is carried out at 180°C under a nitrogen atmosphere (3.5 MPa) for 6 hours.[5]
-
-
Product Analysis: The conversion of 2-nitroaniline and the yield of this compound are determined by gas chromatography.[5]
Reaction Pathway and Visualization
The synthesis of this compound from o-phenylenediamine and acetic acid or an aldehyde generally proceeds through a condensation reaction followed by an intramolecular cyclization and subsequent aromatization.
Generalized Reaction Pathway
Caption: Generalized reaction pathway for the synthesis of this compound.
Experimental Workflow for Heterogeneous Catalysis
The following diagram illustrates a typical workflow for the synthesis of this compound using a recoverable heterogeneous catalyst.
Caption: Experimental workflow for this compound synthesis using heterogeneous catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Quantification of 2-Methylbenzimidazole: HPLC-UV vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 2-Methylbenzimidazole, a key heterocyclic moiety in medicinal chemistry, requires robust analytical methods for its determination in various stages of drug development and quality control. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with alternative analytical techniques for the quantification of this compound. This comparison is supported by a summary of performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their analytical needs.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. It offers excellent separation capabilities for a wide range of compounds. As an alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it particularly suitable for trace-level analysis and complex matrices.
Performance Comparison
The selection of an analytical method is a critical decision based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the performance characteristics of a typical HPLC-UV method for a related compound (2-methylimidazole) and an LC-MS/MS method for benzimidazole derivatives. This data serves as a reference for the expected performance for this compound analysis.
| Parameter | HPLC-UV (for 2-Methylimidazole) | LC-MS/MS (for Benzimidazole Derivatives) |
| Linearity Range | 0.0375 - 18.0300 mg/kg | 0.01 - 10 ng |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9993 |
| Accuracy (% Recovery) | 95.20% - 101.93% | 85.98% - 97.38% |
| Precision (% RSD) | 0.55% - 1.82% | 2.34% - 6.32% |
| Limit of Detection (LOD) | 0.0094 mg/kg | 0.03 - 0.33 µg/kg |
| Limit of Quantification (LOQ) | Not Specified | 0.08 - 1.00 µg/kg |
Note: The HPLC-UV data is for 2-methylimidazole, a structurally similar compound, and serves as an estimate of the performance for this compound. The LC-MS/MS data is for a range of benzimidazole derivatives.
Experimental Protocols
A detailed and well-documented experimental protocol is crucial for the successful implementation and validation of any analytical method.
Validated HPLC-UV Method for this compound Quantification
This protocol outlines a general method for the quantification of this compound using HPLC-UV, which should be optimized and validated for specific applications.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% orthophosphoric acid in water, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.
3. Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration within the calibration range.
-
For Pharmaceutical Formulations: The sample preparation will depend on the dosage form (e.g., tablets, capsules). It may involve grinding, dissolution in a suitable solvent, sonication, and filtration to remove excipients.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area response of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-UV method according to the International Council for Harmonisation (ICH) guidelines.
Unlocking Potential: A Comparative Guide to the Molecular Docking of 2-Methylbenzimidazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a constant endeavor. Among the vast landscape of heterocyclic compounds, 2-methylbenzimidazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive molecular docking analysis of these derivatives against various protein targets, offering a comparative overview of their potential as anticancer, antibacterial, and anti-inflammatory agents. The data presented herein is compiled from multiple studies to support further investigation and drug design initiatives.
The versatility of the this compound core allows for structural modifications that can significantly influence its binding affinity and selectivity towards specific biological targets. Molecular docking, a powerful in silico tool, plays a crucial role in predicting the binding conformations and affinities of these derivatives within the active sites of target proteins, thereby guiding the rational design of more potent and selective drug candidates.
Comparative Docking Analysis
The following tables summarize the molecular docking results of various this compound derivatives against key protein targets implicated in cancer, bacterial infections, and inflammation. The data includes binding affinities (in kcal/mol) and, where available, inhibition constants (Ki) or IC50 values, providing a quantitative comparison of their potential efficacy.
Anticancer Targets
This compound derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.[1][2][3]
| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) | Reference |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | Lung Cancer Protein (1M17) | -6.6 | - | - | [2] |
| Imidazolidinone-benzimidazole hybrid (IVa) | EGFR (PDB ID not specified) | - (PLP fitness score: 71.2) | Erlotinib | - (PLP fitness score: 74) | [1] |
| Imidazolidinone-benzimidazole hybrid (IVb) | EGFR (PDB ID not specified) | - (PLP fitness score: 75.5) | Erlotinib | - (PLP fitness score: 74) | [1] |
| Imidazolidinone-benzimidazole hybrid (IVc) | EGFR (PDB ID not specified) | - (PLP fitness score: 69.8) | Erlotinib | - (PLP fitness score: 74) | [1] |
| Imidazolidinone-benzimidazole hybrid (IVd) | EGFR (PDB ID not specified) | - (PLP fitness score: 73.1) | Erlotinib | - (PLP fitness score: 74) | [1] |
| Imidazolidinone-benzimidazole hybrid (IVe) | EGFR (PDB ID not specified) | - (PLP fitness score: 72.4) | Erlotinib | - (PLP fitness score: 74) | [1] |
| 2-Phenylbenzimidazole | CDK4/CycD1 (2W96) | -8.2 | - | - | [4] |
| 2-Phenylbenzimidazole | Aurora B (4C2V) | -7.9 | - | - | [4] |
| Keto-benzimidazole (7c) | EGFRwt | -8.1 | - | - | [5] |
| Keto-benzimidazole (11c) | EGFRwt | -7.8 | - | - | [5] |
| Keto-benzimidazole (7d) | EGFR T790M | -8.3 | - | - | [5] |
| Keto-benzimidazole (1c) | EGFR T790M | -8.4 | - | - | [5] |
Antibacterial Targets
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. This compound derivatives have been investigated for their ability to inhibit essential bacterial enzymes.[6]
| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) | Reference |
| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2) | E. coli DNA gyrase (PDB ID not specified) | - | Norfloxacin | - | [6] |
| 2-methyl-1H-benzimidazole (C4) | E. coli DNA gyrase (PDB ID not specified) | Lower than C2 | Norfloxacin | - | [6] |
| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2) | S. aureus Topoisomerase II (PDB ID not specified) | - | Norfloxacin | - | [6] |
| 2-methyl-1H-benzimidazole (C4) | S. aureus Topoisomerase II (PDB ID not specified) | Lower than C2 | Norfloxacin | - | [6] |
Anti-inflammatory Targets
Chronic inflammation is a hallmark of many diseases. This compound derivatives have been explored as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).[7][8]
| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) | Reference |
| 2-methyl-1H-benzo[d]imidazole | COX (1CX2) | -6.5 | - | - | [7] |
| 2-phenyl benzimidazole | COX (1CX2) | -7.9 | - | - | [7] |
| Benzimidazole Derivative (BI3) | COX-1 (2OYE) | -9.572 | - | - | [8] |
| Benzimidazole Derivative (BI5) | COX-2 (4COX) | -9.122 | - | - | [8] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a typical workflow for the molecular docking of this compound derivatives as described in the referenced literature.[1][5][6][9]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.[5]
-
Polar hydrogen atoms are added to the protein, and Kollman or Gasteiger charges are assigned to accurately model electrostatic interactions.[5]
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemSketch.
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using computational tools.
-
-
Molecular Docking:
-
Molecular docking simulations are performed using software such as AutoDock Vina, GOLD suite, or Glide.[1][4][8]
-
The software explores various conformations and orientations (poses) of the ligand within the protein's active site and calculates the binding affinity for each pose.
-
The docking results are typically ranked based on their binding energy scores, with the lowest energy pose representing the most favorable binding conformation.
-
-
Analysis of Results:
-
The protein-ligand interactions of the best-ranked poses are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[7]
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, between the this compound derivative and the amino acid residues of the target protein are identified to understand the molecular basis of binding.
-
Visualizing the Molecular Docking Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general molecular docking workflow and a key signaling pathway targeted by this compound derivatives.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. impactfactor.org [impactfactor.org]
- 8. plantarchives.org [plantarchives.org]
- 9. ijpsjournal.com [ijpsjournal.com]
A Head-to-Head Comparison of the Bioactivity of 2-Methyl and 2-Hydroxymethyl Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] The nature of the substituent at the 2-position of the benzimidazole ring plays a critical role in determining the compound's biological profile. This guide provides a detailed, data-driven comparison of the bioactivity of two closely related benzimidazole derivatives: 2-methyl benzimidazole and 2-hydroxymethyl benzimidazole.
Summary of Bioactivity
A direct comparative study reveals significant differences in the antioxidant, cytotoxic, and antimicrobial properties of 2-methyl benzimidazole and 2-hydroxymethyl benzimidazole. The methyl-substituted compound generally exhibits more potent antioxidant and cytotoxic effects, while both compounds show limited antimicrobial activity.[2][3]
Quantitative Bioactivity Data
| Biological Activity | 2-Methyl Benzimidazole | 2-Hydroxymethyl Benzimidazole | Standard |
| Antioxidant Activity (IC50 in µg/mL) | 144.84 (Moderate)[2] | 400.42 (Mild)[2] | BHT (51.56)[2] |
| Cytotoxic Activity (LC50 in µg/mL) | 0.42 (Prominent)[2] | >10 (Mild)[3] | Vincristine Sulphate (0.544)[2] |
| Antimicrobial Activity (Zone of Inhibition in mm) | 7-8 (Weak)[2] | Inactive[2] | Ciprofloxacin (41-45)[3] |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative data.
Synthesis of 2-Methyl and 2-Hydroxymethyl Benzimidazole
The synthesis of both compounds is typically achieved through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid.[2]
-
2-Methyl Benzimidazole: Synthesized by the condensation of o-phenylenediamine with glacial acetic acid.[2]
-
2-Hydroxymethyl Benzimidazole: Synthesized by the condensation of o-phenylenediamine with glycolic acid.[2]
A general workflow for the synthesis and subsequent bioactivity screening is depicted below.
References
Evaluating the Antimicrobial Spectrum of 2-Methylbenzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antimicrobial spectrum of 2-Methylbenzimidazole, comparing its performance with its derivatives and standard antimicrobial agents. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound and its derivatives has been a subject of significant research. While this compound serves as a crucial scaffold for the synthesis of various bioactive compounds, its intrinsic antimicrobial activity is often surpassed by its structurally modified derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for this compound and selected comparators against common pathogenic microorganisms. Lower MIC values indicate greater efficacy.
| Compound | Escherichia coli (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| This compound | >100[1] | >100[1] | >100[1] |
| This compound Derivative (P2) | 12.5[1] | >100 | 25[1] |
| This compound Derivative (P7) | 12.5[1] | >100 | >100 |
| This compound Derivative (P8) | >100 | 50[1] | >100 |
| This compound Derivative (P9) | >100 | >100 | 25[1] |
| This compound Derivative (P10) | 12.5[1] | >100 | >100 |
| This compound Derivative (P12) | >100 | 50[1] | >100 |
| Ampicillin (Standard Antibiotic) | 4 - 8[2][3] | 0.6 - 1[2] | Not Applicable |
| Griseofulvin (Standard Antifungal) | Not Applicable | Not Applicable | 1 - 49.9[4][5] |
Note: The MIC values for this compound derivatives are based on the findings of Jain et al. (2017), where several synthesized derivatives demonstrated enhanced activity compared to the parent compound and standard drugs.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
1. Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
2. Materials:
-
Test microorganism (e.g., E. coli, S. aureus, C. albicans)
-
This compound and its derivatives
-
Standard antimicrobial agents (e.g., Ampicillin, Griseofulvin)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
3. Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, select several morphologically similar colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (inoculum without antimicrobial agent) and a negative control well (broth medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.
-
Mechanism of Action: Signaling Pathways
The antimicrobial activity of benzimidazole derivatives is attributed to their interference with essential cellular processes in microorganisms. The proposed mechanisms of action differ for bacteria and fungi.
Antibacterial Mechanism of Action
Antifungal Mechanism of Action
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the antimicrobial spectrum of a novel compound like this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
comparative thermal analysis of 2-Methylbenzimidazole coordination complexes
A comparative thermal analysis of 2-methylbenzimidazole coordination complexes reveals significant insights into their stability and decomposition pathways, influenced by the central metal ion and the overall coordination sphere. This guide provides a comparative overview of the thermal properties of these complexes, supported by experimental data from various studies.
Comparative Thermal Stability
The thermal stability of this compound and its derivative complexes is a key area of investigation, with techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) being instrumental. The decomposition of these complexes typically occurs in multiple stages, corresponding to the loss of solvent molecules, coordinated ligands, and the eventual formation of metal oxides.
For instance, the thermal behavior of transition metal complexes with ligands derived from 2-aminobenzimidazole has been studied, indicating that the complexes decompose at higher temperatures compared to the free ligand.[1] The stability and decomposition patterns are often dependent on the nature of the metal ion. Studies on mixed-ligand complexes of Fe(III) and Ni(II) with imidazole and benzimidazole have also been characterized using thermal analysis, confirming their stoichiometry and geometric structures.[2]
The thermal decomposition of a lead(II) complex with this compound dithiocarbamate, for example, proceeds in two distinct steps. The initial decomposition, occurring between 90-137 °C, is attributed to the loss of methyl and benzene groups, followed by the decomposition of the imidazole molecules from 137-217 °C.[3] In contrast, a study on copper(II) coordination compounds with benzimidazole derivatives showed that the initial stage of decomposition involves dehydration, followed by the breakdown of the non-conjugated pyridine ring of the organic ligand.[4]
A comparative study of 2-hydroxymethylbenzimidazole complexes with Zn(II) and Cd(II) ions established the following order of thermal stability based on the first DTG maximum: --INVALID-LINK--2·EtOH·0.25 > --INVALID-LINK--2·L'·0.33.[5] This highlights the influence of the metal ion on the thermal properties of the complex.
Quantitative Thermal Analysis Data
The following table summarizes the thermal decomposition data for various this compound and related benzimidazole coordination complexes, as reported in the literature.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment | Final Product |
| [Ni(L)2]·2H2O (L = Schiff base from 2-aminobenzimidazole) | 1 | 20-200 | 5.6 (Calc. 6.3) | Loss of water molecules | - |
| Pb(II)-2-methylbenzimidazole dithiocarbamate | 1 | 90-137 | 17 | Loss of methyl and benzene groups | - |
| 2 | 137-217 | 7 | Loss of imidazole molecules | - | |
| Cd(II) Benzimidazole Derivatives (C1, C2, C3, C4) | - | - | - | Multi-step decomposition | CdO |
Experimental Protocols
The thermal analyses discussed in this guide were predominantly carried out using Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Mass Spectrometry (MS).
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of thermal stability, decomposition temperatures, and the composition of the material.
-
Typical Protocol:
-
A small amount of the sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated in a furnace at a constant rate (e.g., 10 °C/min) over a specific temperature range (e.g., from room temperature to 800-1000 °C).
-
The analysis is conducted under a controlled atmosphere, such as dynamic flowing air or an inert nitrogen atmosphere, to study oxidation or pyrolysis, respectively.[4]
-
The mass of the sample is continuously monitored and recorded as a thermogram (a plot of mass vs. temperature).
-
Differential Thermal Analysis (DTA)
-
Principle: DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, and decomposition.
-
Typical Protocol:
-
The sample and a thermally inert reference material are placed in separate holders in the DTA apparatus.
-
Both are heated or cooled at a uniform rate.
-
The temperature difference between the sample and the reference is recorded against the sample temperature. Exothermic and endothermic events are observed as peaks on the DTA curve.
-
Experimental Workflow for Comparative Thermal Analysis
The following diagram illustrates a typical workflow for the synthesis and comparative thermal analysis of this compound coordination complexes.
Caption: Experimental workflow for synthesis and thermal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methylbenzimidazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methylbenzimidazole is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Hazard Profile of this compound
This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to handling it safely during the disposal process.
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
This data is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Gloves: Wear chemical-impermeable gloves (e.g., Nitrile rubber).[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2][3]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.
Step 2: Waste Classification and Segregation
Proper classification is a legal and safety requirement.
-
Hazardous Waste Determination: this compound must be managed as a hazardous waste. Waste generators are required to consult US EPA guidelines (40 CFR Part 261.3) as well as state and local regulations to ensure complete and accurate classification.[4][5]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4] It should be collected in a separate, dedicated waste container.
Step 3: Waste Collection and Labeling
-
Designated Container: Collect all solid this compound waste in a dedicated, sealable container that is chemically compatible and in good condition.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]
Step 4: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated, secure area.
-
The storage area should be cool, dry, and well-ventilated.[4]
-
Ensure the container is kept away from incompatible substances.[4]
-
Secondary containment should be used for liquid waste solutions containing this compound.
Step 5: Decontamination of Empty Containers
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[6]
-
Rinsing: The first rinse of the container with a suitable solvent (e.g., water, if soluble) must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
Disposal of Rinsed Containers: After a triple rinse, the container may often be disposed of as non-hazardous waste.[6] To prevent reuse, it is best practice to puncture the container.[6] Always verify your institution's specific policies on empty container disposal.
Step 6: Final Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[1][2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. docs.upra.edu [docs.upra.edu]
- 3. fishersci.ca [fishersci.ca]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbenzimidazole
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Methylbenzimidazole. Adherence to these procedures is paramount to ensure a safe laboratory environment and minimize the risk of exposure. This document is intended to supplement, not replace, your institution's existing safety protocols and a thorough review of the Safety Data Sheet (SDS) before commencing any work.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. This operational plan outlines the necessary steps from receiving the chemical to its final disposal.
Engineering Controls
The first line of defense in minimizing exposure is the implementation of robust engineering controls.
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize the generation and accumulation of dust.[1][2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Areas where this compound is stored or handled should be clearly marked and access should be restricted to authorized personnel.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to prevent skin, eye, and respiratory exposure.[1][2]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | To protect against dust particles and potential splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3] | To prevent skin contact, which may cause irritation.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated and engineering controls are insufficient.[1][2][3] | To avoid inhalation of dust that may cause respiratory tract irritation.[1][3] |
Note: No specific glove breakthrough time data for this compound was found. It is recommended to consult the glove manufacturer's chemical resistance guide and to replace gloves immediately if they become contaminated.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open.[1] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1] |
Spill Response Workflow
A spill of this compound should be handled promptly and safely. The following workflow diagram illustrates the key steps in responding to a spill.
Caption: Logical workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Quantitative Data
While specific occupational exposure limits have not been established, the following table summarizes the known physical and chemical properties of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol [4] |
| Appearance | Off-white to light brown powder/crystalline solid[1][2] |
| Melting Point | 175 - 179 °C[2] |
| Boiling Point | Not available |
| Solubility | No information available |
| Vapor Pressure | 0.0000274 mmHg[4] |
Occupational Exposure Limits
| Organization | Limit |
| OSHA PEL | Not available[1] |
| NIOSH REL | Not available[1] |
| ACGIH TLV | Not available[1] |
Given the absence of established exposure limits, it is crucial to handle this compound with a high degree of caution and to always use effective engineering controls and appropriate personal protective equipment to minimize any potential for exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
